Pimodivir
Description
This compound is an orally bioavailable non-nucleoside inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex with potential antiviral activity. Upon administration, this compound occupies the 7-methyl GTP (m7GTP) binding site of PB2, thereby blocking the cap-snatching activity of the influenza polymerase complex and inhibiting the synthesis of viral mRNA. PB2 is one of three subunits that make up the influenza A viral polymerase complex, which is responsible for replication and transcription of the viral RNA (vRNA) genome in the nuclei of infected cells.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
non‐nucleotide inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A that is active against H1N1, H7N9 and H5N1, as well as influenza A strains with reduced susceptibility to NAIs
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27)/t9?,10?,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPXDNKSIXAZEQ-SBBZOCNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028095 | |
| Record name | Pimodivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629869-44-8 | |
| Record name | Pimodivir [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629869448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimodivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14974 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pimodivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIMODIVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFC121MXC3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pimodivir's Mechanism of Action Against Influenza A Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pimodivir (formerly VX-787 or JNJ-63623872) is a first-in-class antiviral compound that specifically targets the influenza A virus. It functions as a non-nucleoside inhibitor of the polymerase basic protein 2 (PB2) subunit, a critical component of the viral RNA-dependent RNA polymerase complex. By binding to a highly conserved pocket on the PB2 subunit, this compound effectively blocks the "cap-snatching" mechanism, a process essential for the initiation of viral mRNA transcription. This guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals. Although the clinical development of this compound was discontinued due to a lack of demonstrated added benefit over the standard of care in Phase 3 trials, the extensive research into its mechanism of action provides valuable insights into targeting the influenza virus polymerase.[1]
Core Mechanism of Action: Inhibition of Cap-Snatching
The influenza A virus RNA polymerase, a heterotrimeric complex composed of PB1, PB2, and PA subunits, is responsible for both transcription and replication of the viral genome. A unique feature of influenza virus transcription is the "cap-snatching" process. The PB2 subunit recognizes and binds to the 7-methylguanosine (m⁷G) cap structure found on the 5' end of host cell pre-mRNAs.[2][3] This captured cap, along with a short stretch of the host mRNA, is then cleaved by the endonuclease activity of the PA subunit and used as a primer to initiate the synthesis of viral mRNAs by the PB1 polymerase subunit.[2]
This compound directly interferes with this initial step of viral transcription.[3][4] It is a potent inhibitor that occupies the m⁷G cap-binding site on the PB2 subunit.[5] X-ray crystallography studies have revealed that this compound binds to the central cap-binding domain of PB2, mimicking the interaction of the m⁷G cap's guanine base.[3][6] This binding is stabilized by interactions with several key amino acid residues within the binding pocket.
Molecular Interactions at the PB2 Binding Site
The high-affinity binding of this compound to the PB2 cap-binding domain is mediated by a network of hydrogen bonds and hydrophobic interactions. Key residues involved in this interaction include:
-
Hydrogen Bonds: E361 and K376 form crucial hydrogen bonds with this compound.[2]
-
Aromatic Stacking: The azaindole ring of this compound is sandwiched between the side chains of H357 and F404, while the pyrimidine ring interacts with F323 through π-π stacking.[2]
-
Other Interactions: The carboxylic acid moiety of this compound also interacts with Q406.[7]
By occupying this pocket, this compound physically obstructs the binding of host-capped mRNAs, thereby preventing the initiation of viral gene transcription and effectively halting viral replication.[3][7]
Quantitative Analysis of Antiviral Activity
The antiviral potency of this compound has been evaluated against a wide range of influenza A virus strains, including seasonal and avian strains, as well as those resistant to other classes of antiviral drugs like neuraminidase inhibitors.[7] The following tables summarize the in vitro activity of this compound.
Table 1: this compound EC₅₀ and IC₅₀ Values Against Wild-Type Influenza A Strains
| Virus Strain/Subtype | Assay Type | Cell Line | EC₅₀ (nM) | IC₅₀ (nM) | Reference |
| A(H1N1) | - | Macrophages | 8 | - | [7] |
| A(H3N2) | - | Macrophages | 12 | - | [7] |
| Various Influenza A strains | - | - | 0.13 - 3.2 | - | [7] |
| A(H1N1)pdm09 (reference) | Virospot | - | 0.17 (SD 0.07) | - | [8] |
| A(H3N2) (reference) | Virospot | - | 0.24 (SD 0.13) | - | [8] |
| A(H1N1)pdm09 | HINT | MDCK-SIAT1 | Median: 4.46 | - | [6] |
| A(H3N2) | HINT | MDCK-SIAT1 | Median: 5.22 | - | [6] |
EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration; HINT: High-content imaging neutralization assay; SD: Standard Deviation.
Table 2: Impact of Resistance-Associated PB2 Substitutions on this compound Susceptibility
| PB2 Substitution | Assay Type | Fold Change in IC₅₀/EC₅₀ (vs. Wild-Type) | Reference |
| S324C | FRA | 20 | [6] |
| S324R | FRA | 688 | [6] |
| N510K | FRA | 283 | [6] |
| S324C, S324R, or N510K | HINT | 27 - 317 | [6] |
| F404Y | - | 63 - 257 | [1] |
| M431I | - | 57 | [1] |
| H357N | - | ~100 | [1] |
FRA: Focus Reduction Assay.
Experimental Protocols
Focus Reduction Assay (FRA)
The Focus Reduction Assay is a multi-cycle replication-based assay used to determine the inhibitory effect of an antiviral compound on infectious virus production.
Methodology:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK)-SIAT1 cells in 24-well plates to form a confluent monolayer.
-
Virus Inoculation: Inoculate the cell monolayers with a standardized amount of influenza A virus (e.g., 30-60 focus-forming units per well).
-
Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Compound Addition and Overlay: Remove the virus inoculum and add a semi-solid overlay (e.g., 0.25% Avicel RC-591) containing serial dilutions of this compound and TPCK-trypsin.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for the formation of viral foci.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% formalin) and permeabilize with a detergent (e.g., 0.5% Triton X-100).
-
Immunostaining: Stain the viral foci using a primary antibody targeting a viral protein (e.g., nucleoprotein) followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Visualization and Counting: Add a substrate to visualize the foci and count them manually or using an automated plate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.[6]
High-Content Imaging Neutralization Assay (HINT)
The High-Content Imaging Neutralization Assay is a single-cycle, imaging-based assay that offers higher throughput for assessing antiviral susceptibility.
Methodology:
-
Cell Seeding: Seed MDCK-SIAT1 cells in 384-well plates.
-
Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by the addition of a standardized amount of influenza A virus (e.g., 100 TCID₅₀).
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 16 hours) to allow for a single cycle of viral replication.
-
Fixation and Staining: Fix the cells and stain them with a primary antibody against a viral protein (e.g., nucleoprotein) conjugated to a fluorescent dye and a nuclear stain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the number of infected cells (positive for the viral protein) and the total number of cells (DAPI positive).
-
Data Analysis: Calculate the percentage of infected cells for each this compound concentration and determine the IC₅₀ value from the dose-response curve.[9]
Minigenome Assay
The minigenome assay is a cell-based reporter assay used to assess the activity of the viral polymerase complex in the presence of an inhibitor.
Methodology:
-
Cell Seeding: Seed human embryonic kidney (HEK) 293T cells in 96-well plates.
-
Transfection: Co-transfect the cells with plasmids expressing the influenza virus polymerase subunits (PB1, PB2, PA), the nucleoprotein (NP), a reporter gene (e.g., GFP or luciferase) flanked by the viral packaging signals, and a transfection control plasmid (e.g., expressing mCherry).
-
Compound Treatment: Add serial dilutions of this compound to the transfected cells.
-
Incubation: Incubate the cells for a defined period (e.g., 22 hours) to allow for polymerase activity and reporter gene expression.
-
Detection: Measure the reporter gene expression (e.g., fluorescence by flow cytometry or luminescence with a plate reader) and normalize it to the transfection control.
-
Data Analysis: Determine the 50% effective concentration (EC₅₀) by plotting the normalized reporter activity against the this compound concentration and fitting the data to a dose-response curve.[10]
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the thermodynamic parameters of binding between a small molecule (this compound) and a protein (PB2).
Methodology:
-
Sample Preparation: Prepare solutions of the purified PB2 cap-binding domain in a buffer (e.g., PIPES, pH 7.5, 150 mM NaCl) and this compound in the same buffer with a small percentage of DMSO.
-
Calorimeter Setup: Load the PB2 solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the this compound solution into the sample cell while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
X-ray Crystallography
X-ray crystallography is used to determine the three-dimensional structure of the this compound-PB2 complex at atomic resolution.
Methodology:
-
Protein Expression and Purification: Express and purify the cap-binding domain of the influenza A PB2 protein.
-
Crystallization: Co-crystallize the purified PB2 protein with this compound by screening various crystallization conditions (e.g., using hanging-drop vapor diffusion).
-
Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data to obtain a high-resolution structure of the complex.
Visualizing the Mechanism and Experimental Workflows
This compound's Inhibition of the Cap-Snatching Pathway
Caption: this compound blocks the binding of host pre-mRNA to the PB2 subunit.
Experimental Workflow for Focus Reduction Assay (FRA)
Caption: Workflow for the Focus Reduction Assay (FRA).
Experimental Workflow for Minigenome Assay
Caption: Workflow for the influenza A virus Minigenome Assay.
Resistance to this compound
As with many antiviral agents, the emergence of resistance is a concern. For this compound, resistance is conferred by specific amino acid substitutions in the PB2 subunit, primarily within or near the drug-binding pocket. These mutations can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.
Comprehensive profiling of mutations has identified several key resistance-associated substitutions in the cap-binding and mid-link domains of PB2.[7] Notable mutations that confer resistance include F404Y, M431I, and H357N.[1] The F404Y mutation was identified during preclinical studies, while M431I emerged in patients during Phase 2 clinical trials.[1] The H357N substitution was identified in a poultry influenza strain and was found to confer natural resistance to this compound.[1][6] These mutations can lead to a significant increase in the EC₅₀ values for this compound, ranging from a 57-fold to over 600-fold decrease in susceptibility.[1][6]
Conclusion
This compound represents a significant advancement in the understanding of influenza A virus replication and the development of novel antiviral strategies. Its mechanism of action, centered on the targeted inhibition of the PB2 subunit's cap-binding function, has been well-characterized through a combination of virological, biochemical, and structural studies. While its clinical development has been halted, the wealth of data generated on this compound's mechanism, potency, and resistance profile provides an invaluable resource for the ongoing efforts to develop new and effective therapies against influenza A virus. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive reference for researchers in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. Focus reduction assay (FRA) [bio-protocol.org]
- 3. Phase 2b Study of this compound (JNJ-63623872) as Monotherapy or in Combination With Oseltamivir for Treatment of Acute Uncomplicated Seasonal Influenza A: TOPAZ Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Phase 2 Study of this compound (JNJ-63623872) in Combination With Oseltamivir in Elderly and Nonelderly Adults Hospitalized With Influenza A Infection: OPAL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Neutralization assays, activity determined via high-content image system [bio-protocol.org]
- 10. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Pimodivir: A Non-Nucleoside Inhibitor of the Influenza A Virus PB2 Subunit
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pimodivir (formerly VX-787 or JNJ-63623872) is a first-in-class, orally bioavailable small molecule that acts as a non-nucleoside inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit.[1][2][3] By targeting the highly conserved cap-binding domain of PB2, this compound effectively blocks a critical step in the viral replication cycle known as "cap-snatching," thereby inhibiting viral mRNA synthesis.[4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, resistance profile, and detailed experimental methodologies. Although the clinical development of this compound was discontinued due to a lack of demonstrated benefit over the standard of care in late-stage trials, the extensive research conducted on this compound offers valuable insights for the development of future influenza antivirals targeting the viral polymerase.[5]
Introduction to this compound and its Target: The PB2 Subunit
The influenza A virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: polymerase acidic (PA), polymerase basic 1 (PB1), and polymerase basic 2 (PB2).[6] This complex is responsible for both the transcription and replication of the viral RNA genome within the nucleus of infected host cells. A unique feature of influenza virus transcription is the "cap-snatching" mechanism, which is essential for the synthesis of viral messenger RNA (mRNA) that can be translated by the host cell machinery.[6]
The PB2 subunit plays a pivotal role in this process by recognizing and binding to the 5' cap structure (m7GpppN) of host pre-mRNAs.[7] Following this binding, the endonuclease activity of the PA subunit cleaves the host pre-mRNA downstream of the cap, generating a short, capped RNA fragment that is used as a primer for viral mRNA synthesis by the PB1 subunit.[7] this compound is a non-nucleoside inhibitor that specifically targets the cap-binding domain of the PB2 subunit, thereby preventing the initiation of cap-snatching and subsequent viral gene transcription.[8]
Mechanism of Action
This compound acts as a competitive inhibitor of the m7GTP-binding site on the PB2 subunit of the influenza A virus polymerase.[4] By occupying this pocket, this compound prevents the binding of host cell capped RNAs, thus inhibiting the cap-snatching process. This leads to a significant reduction in the transcription of viral genes.[1]
Signaling Pathway: Influenza A Virus Cap-Snatching and Inhibition by this compound
The following diagram illustrates the cap-snatching mechanism and the point of intervention by this compound.
Quantitative Data
In Vitro Antiviral Activity of this compound
This compound has demonstrated potent in vitro activity against a wide range of influenza A virus strains, including seasonal and pandemic isolates. The 50% effective concentration (EC50) values are typically in the low nanomolar range.
| Influenza A Strain | Cell Line | EC50 (nM) | Reference |
| A(H1N1) | Macrophages | 8 | [1] |
| A(H3N2) | Macrophages | 12 | [1] |
| Various Strains | Not Specified | 0.13 - 3.2 | [1] |
| A(H1N1)pdm09 (reference) | MDCK | 0.17 (± 0.07) | [9] |
| A(H3N2) (reference) | MDCK | 0.24 (± 0.13) | [9] |
This compound Resistance Mutations
Several amino acid substitutions in the PB2 subunit have been identified that confer reduced susceptibility to this compound. These mutations are primarily located in the cap-binding pocket.
| Mutation | Fold Change in EC50 | Reference |
| Q306H | 186 | [10] |
| S324I | 157 | [10] |
| S324N | 127 | [10] |
| S324R | 63 | [10] |
| H357N | ~100 | [2] |
| F404Y | 257 | [10] |
| M431I | 57 | [2] |
| N510T | 133 | [10] |
| S324K/N/R, S337P, K376N/R, T378S, or N510K | 9.4 to >372.0 | [9] |
Pharmacokinetic Parameters of this compound in Healthy Volunteers
Pharmacokinetic studies in healthy volunteers have characterized the absorption, distribution, metabolism, and excretion of this compound. The following table summarizes key pharmacokinetic parameters after single and multiple doses of 600 mg this compound.[11]
| Parameter | Day 1 (Single Dose) | Day 10 (Multiple Doses) |
| Cmax (ng/mL) | 3080 (± 810) | 3630 (± 1020) |
| AUC12h (ng·h/mL) | 16300 (± 4110) | 29100 (± 8000) |
| Tmax (h) | 3.0 (1.5 - 4.5) | 2.0 (1.5 - 3.0) |
| t1/2 (h) | 13.1 (± 2.0) | 18.5 (± 3.4) |
Data are presented as mean (± SD) or median (range). Cmax: Maximum plasma concentration; AUC12h: Area under the plasma concentration-time curve from 0 to 12 hours; Tmax: Time to reach Cmax; t1/2: Elimination half-life.
Pharmacokinetic Parameters of this compound in Patients with Influenza A
A Phase 2 study in hospitalized patients with influenza A provided pharmacokinetic data for this compound in a clinical setting.[12]
| Parameter | Non-elderly Adults (18-64 years) | Elderly Adults (65-85 years) |
| Cmin (ng/mL) | 1620 (72) | 1700 (93) |
| Cmax (ng/mL) | 4220 (71) | 4710 (83) |
| AUC12h (ng·h/mL) | 29500 (71) | 34200 (84) |
Data are presented as geometric mean (% coefficient of variation). Cmin: Trough plasma concentration.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the antiviral activity of a compound by measuring its ability to protect cells from virus-induced cell death.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
96-well cell culture plates
-
Influenza A virus stock
-
This compound or other test compounds
-
Cell culture medium (e.g., DMEM) supplemented with TPCK-trypsin
-
MTT or Crystal Violet for cell viability assessment
Protocol:
-
Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the diluted compound with a known titer of influenza A virus (e.g., 100 TCID50) for a specified time (e.g., 30 minutes at 37°C).[13]
-
Remove the growth medium from the MDCK cells and add the virus-compound mixture.
-
Incubate the plates for a period sufficient to observe cytopathic effects in the virus control wells (typically 48-72 hours).[13]
-
Assess cell viability using a suitable method, such as the MTT assay or crystal violet staining.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits the viral cytopathic effect by 50%.
Minigenome Assay
The minigenome assay is a powerful tool to study the activity of the influenza virus polymerase complex in a controlled cellular environment, independent of a full viral infection.
Materials:
-
HEK293T or A549 cells
-
Plasmids expressing the influenza A virus PA, PB1, PB2, and NP proteins
-
A reporter plasmid containing a reporter gene (e.g., luciferase or GFP) flanked by the viral non-coding regions, under the control of a polymerase I promoter.
-
Transfection reagent
-
Lysis buffer and reporter assay reagents
Protocol:
-
Co-transfect cells with the plasmids expressing PA, PB1, PB2, NP, and the reporter minigenome.[14]
-
At a specified time post-transfection, treat the cells with various concentrations of the test compound (this compound).
-
Incubate for a further period (e.g., 24-48 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence or fluorescence).
-
The reduction in reporter activity in the presence of the compound indicates inhibition of the viral polymerase.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure the binding kinetics and affinity of a compound to its target protein in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant influenza A virus PB2 cap-binding domain
-
This compound or other test compounds
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Protocol:
-
Immobilize the purified PB2 protein onto the sensor chip surface using standard amine coupling chemistry.[15]
-
Inject a series of concentrations of the test compound over the sensor surface and a reference surface.
-
Monitor the binding response in real-time to obtain association and dissociation curves.
-
Regenerate the sensor surface between each compound injection.
-
Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
This compound represents a significant advancement in the field of influenza antiviral research, being the first compound to clinically target the cap-binding domain of the viral PB2 subunit. While its development was halted, the wealth of data generated from preclinical and clinical studies provides a valuable foundation for the design and development of next-generation influenza polymerase inhibitors. The detailed understanding of its mechanism of action, resistance profile, and the methodologies used for its evaluation will continue to inform and guide future efforts to combat influenza A virus infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural and Thermodynamic Analysis of the Resistance Development to this compound (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.sg]
- 5. Micro Neutralization (MN) Assay of Influenza Viruses with Monoclonal Antibodies [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. 4.4. Cytopathic Effect (CPE) Inhibition Assay [bio-protocol.org]
- 8. Establishment of a High-Throughput Assay to Monitor Influenza A Virus RNA Transcription and Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influenza polymerase inhibitor resistance: Assessment of the current state of the art - A report of the isirv Antiviral group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single‐ and multiple‐dose pharmacokinetics and safety of this compound, a novel, non‐nucleoside polymerase basic protein 2 subunit inhibitor of the influenza A virus polymerase complex, and interaction with oseltamivir: a Phase 1 open‐label study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase 2 Study of this compound (JNJ-63623872) in Combination With Oseltamivir in Elderly and Nonelderly Adults Hospitalized With Influenza A Infection: OPAL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Pimodivir (VX-787): A Technical Guide to its Chemical Structure, Properties, and Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimodivir (VX-787), also known as JNJ-63623872, is a potent and selective inhibitor of the influenza A virus polymerase basic 2 (PB2) subunit.[1][2] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and a summary of its preclinical and clinical development. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the field of antiviral drug discovery and development. While showing promise in early trials, the clinical development of this compound was discontinued as it did not demonstrate a significant benefit over the standard of care in later-stage studies.[2]
Chemical Structure and Physicochemical Properties
This compound is a novel, orally bioavailable azaindole derivative.[3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid | [2] |
| Synonyms | VX-787, JNJ-63623872 | [1][2] |
| CAS Number | 1629869-44-8 | [3] |
| Molecular Formula | C₂₀H₁₉F₂N₅O₂ | [2] |
| Molecular Weight | 399.40 g/mol | [2] |
| SMILES | O=C(O)[C@H]1C2CCC(CC2)[C@@H]1Nc1nc(-c2c[nH]c3ncc(F)cc23)ncc1F | [2] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [4] |
Mechanism of Action: Inhibition of the PB2 "Cap-Snatching" Process
This compound exerts its antiviral activity by targeting a highly conserved process in the influenza A virus replication cycle known as "cap-snatching".[5][6] The influenza virus RNA-dependent RNA polymerase, a heterotrimeric complex composed of the PA, PB1, and PB2 subunits, utilizes the 5' cap structures of host cell pre-mRNAs as primers for the synthesis of viral mRNAs. The PB2 subunit is responsible for recognizing and binding to these 7-methylguanosine (m⁷G) caps.[5]
This compound is a non-nucleoside inhibitor that binds to the m⁷G cap-binding domain of the PB2 subunit.[3][6] This binding action physically obstructs the interaction between the PB2 subunit and the host cell's capped pre-mRNAs, thereby preventing the initiation of viral transcription.[6] This targeted inhibition is specific to influenza A viruses due to structural differences in the PB2 cap-binding pocket of influenza B viruses.[6]
Caption: this compound inhibits influenza A replication by blocking cap-snatching.
Preclinical and Clinical Data
In Vitro Antiviral Activity
This compound has demonstrated potent in vitro activity against a broad range of influenza A virus strains, including seasonal H1N1 and H3N2 viruses, as well as avian H5N1 strains.[4] Its efficacy is maintained against strains resistant to other classes of antiviral drugs, such as neuraminidase inhibitors.[4]
| Assay | Virus Strain | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Cytopathic Effect (CPE) | A(H1N1) | 8 | >1 | >125 | [4] |
| Cytopathic Effect (CPE) | A(H3N2) | 12 | >1 | >83 | [4] |
| CPE Assay | Various Influenza A strains | 0.13 - 3.2 | >100 | >31,250 | [4] |
In Vivo Efficacy in Mouse Models
In mouse models of influenza A infection, this compound demonstrated significant efficacy in both prophylactic and therapeutic settings.[4] Oral administration of this compound resulted in a dose-dependent reduction in viral lung titers and improved survival rates, even when treatment was initiated up to 48 hours post-infection.[3][4]
| Animal Model | Virus Strain | Treatment Regimen | Outcome | Reference |
| Mouse | H1N1pdm | 2, 6, and 20 mg/kg/day, p.o. | Complete prevention of death | [4] |
| Mouse | H1N1 | 1, 3, and 10 mg/kg, b.i.d. | 100% survival with delayed treatment (+48h) | [4] |
Clinical Trials
This compound advanced to Phase 2 and 3 clinical trials.[7][8][9] A Phase 2b study (NCT02342249) in adults with acute uncomplicated influenza A showed that this compound, alone or in combination with oseltamivir, resulted in a significant reduction in viral load compared to placebo.[8] The most common adverse event reported was mild to moderate diarrhea.[8] However, subsequent Phase 3 trials did not demonstrate a sufficient clinical benefit over the existing standard of care, leading to the discontinuation of its clinical development.[2]
| Clinical Trial | Phase | Population | Intervention | Key Findings | Reference |
| NCT02342249 | 2b | Adults with uncomplicated influenza A | This compound (300mg or 600mg) +/- Oseltamivir vs. Placebo | Significant reduction in viral load. Well-tolerated. | [8] |
| Phase 1 | 1 | Healthy Volunteers | This compound 600mg b.i.d. +/- Oseltamivir 75mg b.i.d. | No clinically relevant drug-drug interactions. No major safety concerns. | [10] |
| Phase 2 | 2a | Hospitalized adults with influenza A | This compound 600mg + Oseltamivir 75mg vs. Placebo + Oseltamivir 75mg | Numerically shorter time to symptom resolution. Lower incidence of complications. | [7] |
Experimental Protocols
Cytopathic Effect (CPE) Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
Caption: Workflow for determining antiviral activity using a CPE assay.
Methodology:
-
Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates.
-
Serial dilutions of this compound are added to the wells.
-
Cells are infected with a known titer of influenza A virus.
-
The plates are incubated for 72 hours at 37°C.
-
Cell viability is assessed using a commercial assay that measures ATP content (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated from the dose-response curves.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the heat changes that occur upon binding of a ligand (this compound) to a macromolecule (PB2 subunit), allowing for the determination of binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Caption: ITC workflow for characterizing this compound-PB2 binding.
Methodology:
-
A solution of the purified PB2 cap-binding domain is placed in the sample cell of the calorimeter.
-
A solution of this compound is loaded into the injection syringe.
-
Small aliquots of the this compound solution are injected into the PB2 solution at a constant temperature.
-
The heat released or absorbed during the binding event is measured for each injection.
-
The data are plotted as heat change per mole of injectant versus the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[11]
Mouse Model of Influenza Infection
This in vivo model is used to evaluate the efficacy of antiviral compounds in a living organism.
Caption: Workflow for evaluating this compound efficacy in a mouse model.
Methodology:
-
Female BALB/c mice are acclimatized to the laboratory conditions.
-
Mice are anesthetized and intranasally inoculated with a lethal dose of a mouse-adapted influenza A virus strain.
-
Treatment with this compound (formulated in a suitable vehicle) or vehicle control is initiated at a specified time point (e.g., 24 or 48 hours post-infection) and administered orally, typically twice daily for 5-10 days.[4]
-
Animals are monitored daily for changes in body weight, clinical signs of illness, and survival.
-
At predetermined endpoints, a subset of animals may be euthanized, and their lungs harvested to determine viral titers by plaque assay or qRT-PCR.
Phase 2b Clinical Trial (NCT02342249)
This study was designed to evaluate the antiviral activity, safety, and pharmacokinetics of this compound in adults with acute uncomplicated seasonal influenza A.[8]
Caption: Design of the Phase 2b TOPAZ trial for this compound.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[8]
-
Participants: Adults with acute uncomplicated seasonal influenza A.
-
Intervention: Participants were randomized to receive one of four treatments twice daily for 5 days: placebo, this compound 300 mg, this compound 600 mg, or this compound 600 mg plus oseltamivir 75 mg.[8]
-
Primary Endpoint: Change from baseline in the area under the curve (AUC) of viral load in nasal secretions.[8]
-
Secondary Endpoints: Time to resolution of influenza symptoms, safety, and pharmacokinetics.[8]
Conclusion
This compound (VX-787) is a first-in-class inhibitor of the influenza A virus PB2 subunit that showed potent antiviral activity in preclinical studies and early clinical trials. Its novel mechanism of action, targeting the highly conserved cap-snatching process, made it a promising candidate for the treatment of influenza A infections. Despite its initial promise, the clinical development of this compound was halted due to a lack of demonstrated benefit over the standard of care in later-phase clinical trials. Nevertheless, the research and development of this compound have provided valuable insights into the targeting of the influenza virus polymerase and will undoubtedly inform future antiviral drug discovery efforts.
References
- 1. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Discovery of a novel, first-in-class, orally bioavailable azaindole inhibitor (VX-787) of influenza PB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Contemporary medicinal chemistry strategies for the discovery and optimization of influenza inhibitors targeting vRNP constituent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 2 Study of this compound (JNJ-63623872) in Combination With Oseltamivir in Elderly and Nonelderly Adults Hospitalized With Influenza A Infection: OPAL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 2b Study of this compound (JNJ-63623872) as Monotherapy or in Combination With Oseltamivir for Treatment of Acute Uncomplicated Seasonal Influenza A: TOPAZ Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Single‐ and multiple‐dose pharmacokinetics and safety of this compound, a novel, non‐nucleoside polymerase basic protein 2 subunit inhibitor of the influenza A virus polymerase complex, and interaction with oseltamivir: a Phase 1 open‐label study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Rationale for Targeting the PB2 Subunit of Influenza Polymerase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The influenza virus RNA-dependent RNA polymerase (RdRp) is a primary target for novel antiviral drug development due to its essential role in viral replication and its conserved nature across various strains. This guide focuses on the polymerase basic 2 (PB2) subunit, a critical component of the RdRp. The PB2 subunit's unique cap-binding function, essential for the "cap-snatching" mechanism that initiates viral transcription, presents a compelling rationale for targeted therapeutic intervention. This document provides a comprehensive overview of the PB2 subunit's function, the validation of its role as a drug target, quantitative data on inhibitors, detailed experimental protocols for its study, and visual representations of key biological pathways and experimental workflows.
Introduction: The Influenza Virus and its Polymerase
Influenza A viruses, belonging to the Orthomyxoviridae family, are enveloped viruses with a segmented negative-sense single-stranded RNA genome.[1] These viruses are a significant global health threat, causing seasonal epidemics and occasional pandemics.[2] The viral RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[1][3] This complex is responsible for both transcription and replication of the viral genome within the nucleus of infected host cells.[4]
The Critical Role of the PB2 Subunit
The PB2 subunit is a multifunctional 87-kDa protein that plays a pivotal role in the initiation of viral transcription through a unique mechanism known as "cap-snatching".[5]
The Cap-Snatching Mechanism
To initiate the synthesis of its own messenger RNA (mRNA), the influenza virus hijacks the 5' cap structures (m7GpppN) from host pre-mRNAs.[2][6] This process involves two key activities of the polymerase complex:
-
Cap Binding: The PB2 subunit recognizes and binds to the 5' cap of host pre-mRNAs.[7][8]
-
Endonucleolytic Cleavage: The PA subunit then cleaves the host pre-mRNA 10-13 nucleotides downstream from the cap.[2][9]
The resulting capped RNA fragment serves as a primer for the PB1 subunit, the catalytic core of the RdRp, to initiate the transcription of viral mRNAs using the viral RNA (vRNA) as a template.[6][10]
Host Range and Virulence
The PB2 subunit is a major determinant of viral pathogenicity and host range.[4][5] Specific amino acid residues within PB2, such as the one at position 627, are crucial for the adaptation of avian influenza viruses to mammalian hosts.[11][12][13] Avian influenza viruses typically have a glutamic acid (E) at position 627, while mammal-adapted strains often have a lysine (K), a mutation (E627K) that enhances polymerase activity and virulence in mammals.[11][12]
Interaction with Host Factors and Immune Evasion
Beyond its role in transcription, the PB2 subunit also interacts with various host cell proteins. Notably, it has been shown to localize to the mitochondria and interact with the mitochondrial antiviral signaling (MAVS) protein, thereby inhibiting the MAVS-mediated expression of type I interferon and contributing to the evasion of the host's innate immune response.[4][14]
Rationale for Targeting the PB2 Subunit
The unique and essential functions of the PB2 subunit make it an attractive target for antiviral drug development for several reasons:
-
Essential for Viral Replication: The cap-snatching mechanism is indispensable for viral mRNA synthesis and, consequently, for the production of new viral particles.[15]
-
Highly Conserved Target: The cap-binding domain of PB2 is highly conserved across different influenza A virus strains, suggesting that inhibitors targeting this site could have broad-spectrum activity.[15][16]
-
Distinct from Host Proteins: The PB2 cap-binding pocket has a distinct structure compared to host cap-binding proteins, which allows for the design of specific inhibitors with potentially low off-target effects.[7][16]
-
Proven Clinical Potential: Small molecule inhibitors targeting the PB2 cap-binding domain, such as this compound, have demonstrated potent antiviral activity in preclinical and clinical studies, validating this targeting strategy.[17][18]
Quantitative Data on PB2 Inhibitors
The development of small molecule inhibitors targeting the PB2 cap-binding domain has yielded promising candidates. The following tables summarize key quantitative data for this compound and other PB2 inhibitors, as well as for baloxavir marboxil, a PA endonuclease inhibitor, for comparative context.
Table 1: In Vitro Antiviral Activity of PB2 Inhibitors
| Compound | Virus Strain | Assay Type | IC50 / EC50 (nM) | Reference |
| This compound | A(H1N1)pdm09 | HINT | 4.46 (median) | [19] |
| This compound | A(H3N2) | HINT | 5.22 (median) | [19] |
| This compound | Avian A(H5N6) | FRA | 1.1 - 2.5 | [19] |
| This compound | Avian A(H7N9) | FRA | 0.8 - 2.8 | [19] |
| Compound I | A/Puerto Rico/8/1934 (H1N1) | CPE Inhibition | 70 ± 20 | [15] |
| Compound I | A/Hong Kong/8/68 (H3N2) | CPE Inhibition | 40 ± 10 | [15] |
| Compound II | A/Puerto Rico/8/1934 (H1N1) | CPE Inhibition | 90 ± 50 | [15] |
| Compound II | A/Hong Kong/8/68 (H3N2) | CPE Inhibition | 70 ± 30 | [15] |
HINT: High-content imaging-based neutralization test; FRA: Focus reduction assay; CPE: Cytopathic effect.
Table 2: Binding Affinity of PB2 Inhibitors
| Compound | Target | Assay Type | KD (nM) | Reference |
| This compound | PB2 Cap-Binding Domain | ITC | 2.2 | [20] |
| Compound I | PB2 Protein | Not Specified | 1398 | [15] |
| Compound II | PB2 Protein | Not Specified | 1670 | [15] |
| 7-51A | PB2 | ITC | 1.64 | [21] |
ITC: Isothermal Titration Calorimetry.
Table 3: this compound Resistance Mutations and Fold-Change in EC50
| Mutation in PB2 | Fold-Change in EC50 | Reference |
| F404Y | >63 - 257 | [22] |
| M431I | 57 | [22] |
| H357N | ~100 | [22] |
| S324C | 27 - 317 | [19] |
| S324R | 27 - 317 | [19] |
| N510K | 27 - 317 | [19] |
| F323L | 2 - 30 | [3] |
| H357D | 2 - 30 | [3] |
| M431E | 2 - 30 | [3] |
Table 4: Antiviral Activity of Baloxavir Marboxil (PA Inhibitor)
| Compound | Virus Strain | Assay Type | IC50 (nM) | Reference |
| Baloxavir acid | Influenza A | PA Endonuclease Assay | 1.4 - 3.1 | [18] |
| Baloxavir acid | Influenza B | PA Endonuclease Assay | 4.5 - 8.9 | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the influenza polymerase PB2 subunit and its inhibitors.
Recombinant Influenza Polymerase Expression and Purification
Objective: To produce and purify recombinant influenza virus polymerase for in vitro biochemical and structural studies.
Methodology (based on mammalian cell expression):
-
Plasmid Construction: Clone the cDNAs encoding the PB1, PA, and a tagged PB2 (e.g., C-terminal tandem affinity purification tag) subunits into mammalian expression vectors (e.g., pCAGGS).
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK) 293T cells to approximately 50-60% confluency.
-
Co-transfect the cells with the expression plasmids for PB1, PA, and tagged PB2 using a suitable transfection reagent.
-
-
Cell Lysis:
-
Harvest cells 48 hours post-transfection.
-
Wash cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice for 10-20 minutes in a lysis buffer (e.g., 50 mM HEPES, 200 mM NaCl, 25% glycerol, 0.5% Igepal, 1 mM β-mercaptoethanol, 1 mM PMSF, and protease inhibitors).
-
-
Affinity Purification:
-
Clarify the cell lysate by centrifugation.
-
Incubate the supernatant with an appropriate affinity resin (e.g., IgG-Sepharose for a TAP tag) to capture the polymerase complex.
-
Wash the resin extensively with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the polymerase complex from the resin. For a TAP tag, this can be achieved by enzymatic cleavage (e.g., with TEV protease).
-
-
Further Purification (Optional):
-
For higher purity, perform additional purification steps such as ion-exchange chromatography or size-exclusion chromatography.
-
-
Quality Control:
-
Assess the purity and integrity of the purified polymerase complex by SDS-PAGE and Coomassie blue staining or Western blotting.
-
Confirm the activity of the purified polymerase using an in vitro transcription assay.
-
Influenza Virus Plaque Assay
Objective: To quantify the titer of infectious virus particles and to assess the antiviral activity of inhibitor compounds.
Methodology:
-
Cell Seeding:
-
Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well or 12-well plates to form a confluent monolayer.
-
-
Virus Dilution and Infection:
-
Prepare serial 10-fold dilutions of the virus stock in infection medium (e.g., DMEM with 0.1% BSA and TPCK-trypsin).
-
Wash the MDCK cell monolayer with PBS.
-
Inoculate the cells with the virus dilutions (for antiviral testing, pre-incubate cells with the compound before adding the virus-compound mixture).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay:
-
Aspirate the inoculum.
-
Overlay the cells with a semi-solid medium (e.g., 2X DMEM mixed with 1.2% Avicel or 0.6% agarose) containing TPCK-trypsin and the test compound if applicable.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with 4% formaldehyde.
-
Remove the overlay and stain the cell monolayer with a crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques for each dilution.
-
-
Titer Calculation:
-
Calculate the virus titer in plaque-forming units per milliliter (PFU/mL). For antiviral assessment, determine the concentration of the compound that reduces the plaque number by 50% (IC50).
-
Influenza Polymerase Activity (Minigenome) Assay
Objective: To measure the activity of the influenza virus polymerase in a cellular context without live virus, and to screen for polymerase inhibitors.
Methodology:
-
Plasmid Preparation:
-
Prepare expression plasmids for the influenza polymerase subunits (PB1, PB2, PA) and the nucleoprotein (NP).
-
Prepare a reporter plasmid under the control of a human RNA polymerase I promoter, which expresses a vRNA-like transcript encoding a reporter gene (e.g., luciferase or GFP) flanked by the viral non-coding regions.
-
-
Cell Transfection:
-
Co-transfect HEK 293T cells with the plasmids encoding PB1, PB2, PA, NP, and the reporter plasmid. For inhibitor screening, add the test compounds to the cells at the time of or shortly after transfection.
-
-
Incubation:
-
Incubate the transfected cells for 24-48 hours at 37°C.
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the reporter gene expression (e.g., luciferase activity using a luminometer or GFP expression using a fluorometer or flow cytometer).
-
-
Data Analysis:
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., a plasmid expressing Renilla luciferase).
-
For inhibitor screening, calculate the concentration of the compound that reduces polymerase activity by 50% (IC50).
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of binding between the PB2 subunit and a small molecule inhibitor.
Methodology:
-
Sample Preparation:
-
Express and purify the PB2 cap-binding domain.
-
Prepare a solution of the purified protein (e.g., 10-20 µM) in a suitable buffer.
-
Prepare a solution of the small molecule inhibitor (e.g., 100-200 µM) in the same buffer.
-
Thoroughly degas both solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the influenza polymerase PB2 subunit.
Caption: Influenza Virus Replication Cycle with a focus on the role of the polymerase complex.
References
- 1. office2.jmbfs.org [office2.jmbfs.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and purification of influenza virus polymerase. [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. Influenza virus surveillance using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 15. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors [mdpi.com]
- 16. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influenza virus plaque assay [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 22. mdpi.com [mdpi.com]
Early-Phase Clinical Trial Results for Pimodivir: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pimodivir (formerly VX-787, JNJ-63623872) is a first-in-class, orally bioavailable antiviral agent that selectively inhibits the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex. By blocking the cap-snatching process essential for viral RNA transcription, this compound demonstrated promising antiviral activity in early-phase clinical development. This technical guide provides a comprehensive overview of the key findings from Phase I and Phase II clinical trials, focusing on the pharmacokinetics, safety, and efficacy of this compound. The development of this compound was discontinued during Phase III trials due to a lack of demonstrated benefit over the standard of care in hospitalized patients. However, the data from its early-phase development provide valuable insights for the ongoing pursuit of novel influenza antivirals.
Mechanism of Action
This compound targets the highly conserved cap-binding domain of the PB2 subunit of the influenza A virus RNA-dependent RNA polymerase. This polymerase complex, consisting of PB1, PB2, and PA subunits, is responsible for the transcription and replication of the viral genome. A critical step in influenza A virus transcription is "cap-snatching," where the PB2 subunit binds to the 5' cap of host pre-messenger RNAs (mRNAs), which are then cleaved by the PA subunit to serve as primers for viral mRNA synthesis. This compound occupies the cap-binding pocket of PB2, preventing this initial binding step and thereby inhibiting viral gene transcription and replication.[1][2] Due to structural differences in the PB2 cap-binding pocket, this compound is active against influenza A viruses but not influenza B viruses.[2]
References
Pimodivir: A Technical Overview of Oral Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimodivir (formerly VX-787 or JNJ-63623872) is an investigational antiviral drug specifically targeting the influenza A virus. It functions as a first-in-class, non-nucleoside inhibitor of the polymerase basic protein 2 (PB2) subunit of the viral RNA polymerase complex.[1][2] By binding to the cap-binding domain of PB2, this compound prevents the virus from utilizing host cell mRNA caps to initiate transcription of its own genome, a critical process known as "cap-snatching".[3][4] This mechanism of action makes it a potent inhibitor of viral replication and provides activity against influenza A strains that are resistant to other classes of antiviral drugs, such as neuraminidase inhibitors.[2] this compound is an orally bioavailable compound that has undergone Phase I, II, and III clinical trials.[3][5] This technical guide provides a detailed overview of its oral bioavailability and pharmacokinetic profile based on published clinical data.
Mechanism of Action: Inhibition of Cap-Snatching
The influenza A virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. For the virus to replicate, it must transcribe its negative-sense RNA genome into messenger RNA (mRNA) that can be translated by the host cell's ribosomes. To accomplish this, the virus utilizes a unique mechanism called "cap-snatching." The PB2 subunit of the viral polymerase recognizes and binds to the 5' cap structure (a 7-methylguanosine cap) of host cell pre-mRNAs. The PA subunit then cleaves the host pre-mRNA a short distance downstream from the cap. This capped RNA fragment is subsequently used as a primer by the PB1 subunit to initiate the transcription of viral genes.
This compound directly interferes with this process by binding to a highly conserved pocket in the PB2 subunit, the same pocket that recognizes the m7GTP cap of host pre-mRNAs. By occupying this binding site, this compound competitively inhibits the binding of capped host pre-mRNAs, thereby preventing the initiation of viral transcription and effectively halting viral replication.
Figure 1: this compound's Mechanism of Action.
Oral Bioavailability
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in Phase I and Phase II clinical studies in both healthy volunteers and patients with influenza A infection. These studies have characterized its absorption, distribution, metabolism, and excretion profile.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound observed in clinical trials.
Table 1: Single- and Multiple-Dose Pharmacokinetics of this compound in Healthy Volunteers
| Parameter | Day 1 (Single Dose, 600 mg) | Day 10 (Multiple Dose, 600 mg BID) |
| Cmax (ng/mL) | Geometric Mean (CV%) | Geometric Mean (CV%) |
| 3150 (39.1) | 3780 (37.6) | |
| AUC0-12h (ng*h/mL) | Geometric Mean (CV%) | Geometric Mean (CV%) |
| 20100 (45.3) | 36800 (41.6) | |
| Tmax (h) | Median (Range) | Median (Range) |
| 3.0 (1.0-6.0) | 2.0 (1.0-4.0) |
Data from a Phase 1 open-label study in healthy volunteers.[7]
Table 2: Pharmacokinetics of this compound (600 mg BID) in Combination with Oseltamivir (75 mg BID) in Healthy Volunteers (Day 5)
| Parameter | This compound Alone | This compound + Oseltamivir | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 4080 (32.0) | 5110 (73.2) | 1.31 (0.92-1.85) |
| AUC0-12h (ng*h/mL) | 32300 (37.2) | 33100 (41.8) | 1.04 (0.92-1.18) |
| Cmin (ng/mL) | 1580 (47.5) | 1570 (48.4) | 0.99 (0.87-1.12) |
| Tmax (h) | 3.0 (1.0-4.0) | 1.5 (0.5-4.0) | N/A |
Data from a Phase 1 open-label study in healthy volunteers.[7]
Table 3: Pharmacokinetics of this compound (600 mg BID) in Hospitalized Adults with Influenza A (in Combination with Oseltamivir)
| Parameter | Non-elderly (18-64 years) | Elderly (65-85 years) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 4197.1 (54.5) | 4714.4 (70.1) | 1.12 (0.78-1.62) |
| AUC0-12h (ng*h/mL) | 32919.2 (56.9) | 38118.8 (74.4) | 1.16 (0.78-1.72) |
| Cmin (ng/mL) | 1656.3 (65.9) | 1739.3 (79.2) | 1.05 (0.67-1.64) |
Data from a Phase 2 study in hospitalized patients with influenza A infection (NCT02532283).[8]
Experimental Protocols
Phase 1 Open-Label Study in Healthy Volunteers
Study Design: This was a two-part, open-label, randomized, crossover study in healthy adult volunteers.
-
Part 1 (Drug-Drug Interaction): Assessed the pharmacokinetic interaction between this compound and oseltamivir. Participants received this compound 600 mg twice daily for 5 days, oseltamivir 75 mg twice daily for 5 days, and the combination of both.
-
Part 2 (Multiple Dose): Assessed the pharmacokinetics of this compound after single and multiple doses. Participants received this compound 600 mg or placebo twice daily for 10 days.
Key Methodologies:
-
Dosing: Oral administration of this compound tablets.
-
Sample Collection: Venous blood samples were collected at pre-dose and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours) on relevant study days.[7]
-
Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The method involved protein precipitation of 50 μL plasma aliquots using a stable isotope-labeled internal standard.[7] The methods were validated according to FDA and EMA guidelines.[7]
Phase 2 Study in Hospitalized Adults with Influenza A (NCT02532283)
Study Design: A randomized, double-blind, placebo-controlled study to evaluate the pharmacokinetics, safety, and antiviral activity of this compound in combination with oseltamivir in hospitalized adult and elderly patients with confirmed influenza A infection.[9]
Key Methodologies:
-
Patient Population: Hospitalized patients aged 18 years and older with a positive influenza A test.
-
Dosing: Participants were randomized to receive either this compound 600 mg orally twice daily plus oseltamivir 75 mg twice daily, or placebo plus oseltamivir 75 mg twice daily for 7 days.
-
Sample Collection: Pharmacokinetic blood samples were collected on Day 3 at pre-dose, and 1, 2, 4, 6, 8, 10, and 12 hours post-dose.[9]
-
Bioanalytical Method: Plasma this compound concentrations were measured by PRA Health Sciences Bioanalytical Laboratories using a validated, specific, and sensitive liquid chromatography with tandem mass spectrometry (LC-MS/MS) assay. The lower limit of quantification for this assay was 2.00 ng/mL.[3]
Figure 2: Phase 2 PK Study Workflow.
Conclusion
This compound is an orally bioavailable inhibitor of the influenza A virus PB2 subunit with a well-characterized pharmacokinetic profile in adults, including the elderly. Co-administration with oseltamivir does not result in clinically significant alterations to its overall exposure (AUC), though a modest increase in Cmax has been observed. While the precise oral bioavailability has not been reported, the pharmacokinetic data from clinical trials demonstrate that this compound achieves systemic concentrations that are associated with antiviral activity. The development of this compound was halted in late 2021 due to a lack of demonstrated benefit over the standard of care in Phase 3 trials.[5] Nevertheless, the data gathered on its pharmacokinetics and mechanism of action provide valuable insights for the development of future influenza antivirals targeting the viral polymerase.
References
- 1. Single‐ and multiple‐dose pharmacokinetics and safety of this compound, a novel, non‐nucleoside polymerase basic protein 2 subunit inhibitor of the influenza A virus polymerase complex, and interaction with oseltamivir: a Phase 1 open‐label study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Single- and multiple-dose pharmacokinetics and safety of this compound, a novel, non-nucleoside polymerase basic protein 2 subunit inhibitor of the influenza A virus polymerase complex, and interaction with oseltamivir: a Phase 1 open-label study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Phase 2 Study of this compound (JNJ-63623872) in Combination With Oseltamivir in Elderly and Nonelderly Adults Hospitalized With Influenza A Infection: OPAL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Pimodivir In Vitro Antiviral Assay Protocols: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimodivir (formerly VX-787 or JNJ-63623872) is an investigational antiviral compound that has demonstrated potent and selective activity against influenza A viruses.[1][2] It functions by inhibiting the cap-binding activity of the viral polymerase basic protein 2 (PB2) subunit, a crucial component of the viral RNA-dependent RNA polymerase complex.[2][3] This mechanism, known as "cap-snatching," is essential for the initiation of viral mRNA transcription.[3] By targeting the highly conserved cap-binding domain of PB2, this compound effectively blocks viral gene expression and replication.[3][4] This document provides detailed application notes and protocols for the in vitro evaluation of this compound's antiviral activity, cytotoxicity, and resistance profile.
Mechanism of Action: Targeting the PB2 Subunit
This compound is a non-nucleoside analog that binds to a highly conserved pocket within the cap-binding domain of the influenza A virus PB2 protein.[2][4] This binding interaction physically obstructs the ability of PB2 to bind to the 7-methylguanosine (m7G) cap structure of host pre-mRNAs.[3][4] The viral polymerase complex, comprised of PB1, PB2, and PA, utilizes these capped host RNA fragments as primers to initiate the transcription of its own genome. By preventing this initial "cap-snatching" step, this compound effectively halts viral replication. Due to structural differences in the PB2 cap-binding pocket, this compound shows potent activity against influenza A viruses but is inactive against influenza B viruses.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various influenza A virus strains.
Table 1: Antiviral Activity of this compound against Influenza A Viruses
| Virus Strain | Assay Type | Cell Line | EC50 (nM) | Citation |
| A(H1N1) | Not Specified | Macrophages | 8 | [5] |
| A(H3N2) | Not Specified | Macrophages | 12 | [5] |
| A/Texas/48/2009 (H1N1) | Cytopathic Effect (CPE) | MDCK | 0.6 | [5] |
| A/Viet Nam/1203/2004 (H5N1) | Cytopathic Effect (CPE) | MDCK | Not Specified | [5] |
| A(H1N1)pdm09 | Not Specified | Not Specified | 0.17 (mean) | [6] |
| A(H3N2) | Not Specified | Not Specified | 0.24 (mean) | [6] |
| A(H1N1)pdm09 | HINT | Not Specified | 4.46 (median) | [7] |
| A(H3N2) | HINT | Not Specified | 5.22 (median) | [7] |
| A/Puerto Rico/8/1934 (H1N1) | Cytopathic Effect (CPE) | MDCK | 70 | [8] |
| A/Hong Kong/8/68 (H3N2) | Cytopathic Effect (CPE) | MDCK | 40 | [8] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time | CC50 (µM) | Citation |
| Macrophages | Not Specified | Not Specified | >1 | [5] |
| MDCK | CCK-8 | 5 days | 12 | [5] |
| MDCK | Alamar Blue | 72 hours | >100 | [5] |
| MDCK | Not Specified | Not Specified | >200 | [8] |
Table 3: this compound Resistance Mutations
| Amino Acid Substitution | Fold Change in EC50 | Citation |
| S324C | 27-fold (HINT), 20-fold (FRA) | [7] |
| S324R | 317-fold (HINT), 688-fold (FRA) | [7] |
| N510K | Not Specified | [7] |
| H357N | >100-fold | [7] |
Experimental Protocols
Detailed methodologies for key in vitro assays to characterize this compound are provided below.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the concentration of this compound required to protect cells from virus-induced cell death.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
TPCK-treated trypsin
-
This compound stock solution (in DMSO)
-
Influenza A virus stock
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium (DMEM with 0.2% BSA and 1 µg/mL TPCK-trypsin).
-
Infection: Aspirate the growth medium from the MDCK cells and wash once with PBS.
-
Add 100 µL of diluted influenza A virus (at a multiplicity of infection, MOI, that causes significant CPE in 48-72 hours) to each well, except for the cell control wells.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Treatment: After the incubation period, remove the virus inoculum and add 100 µL of the serially diluted this compound to the respective wells. Add infection medium without the compound to the virus control wells and medium without virus or compound to the cell control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.
-
Quantification of CPE: Assess cell viability using a suitable method. For example, using the MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.
Minigenome Assay
This cell-based reporter assay assesses the activity of the influenza virus polymerase complex.
Materials:
-
HEK293T or A549 cells
-
Expression plasmids for influenza A virus PB1, PB2, PA, and NP proteins
-
Reporter plasmid containing a reporter gene (e.g., luciferase) flanked by the non-coding regions of an influenza virus gene segment, under the control of a polymerase I promoter.
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution (in DMSO)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 24-well plates to reach 80-90% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the expression plasmids for PB1, PB2, PA, and NP, along with the reporter plasmid, using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: At 4-6 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Calculate the percentage of polymerase inhibition for each this compound concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay determines the concentration of this compound that is toxic to the host cells.
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, Alamar Blue)
-
Plate reader
Protocol:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a DMSO vehicle control and a no-compound control.
-
Incubation: Incubate the plates for a period that matches the duration of the antiviral assays (e.g., 48-72 hours).
-
Quantification of Viability: Measure cell viability using a suitable reagent according to the manufacturer's protocol. For example, for a CellTiter-Glo® assay, add the reagent to each well, incubate, and measure the luminescence.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by fitting the data to a dose-response curve.
Conclusion
The provided protocols and data offer a comprehensive framework for the in vitro evaluation of this compound. These assays are essential for characterizing its antiviral potency, determining its therapeutic index (Selectivity Index = CC50/EC50), and identifying potential resistance mechanisms. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for researchers and drug development professionals working with this promising anti-influenza agent.
References
- 1. Frontiers | A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 4.4. Cytopathic Effect (CPE) Inhibition Assay [bio-protocol.org]
- 4. Influenza A virus minigenome assay [bio-protocol.org]
- 5. Influenza A virus minigenome reporter assay. [bio-protocol.org]
- 6. 2.5. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 8. izsvenezie.com [izsvenezie.com]
Application Notes and Protocols for Pimodivir in MDCK and A549 Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pimodivir (formerly VX-787), a potent and specific inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit, in Madin-Darby Canine Kidney (MDCK) and human lung adenocarcinoma (A549) cell culture models.[1][2] This document outlines this compound's mechanism of action, summarizes its antiviral activity and cytotoxicity, and provides detailed protocols for key experimental assays.
Introduction to this compound
This compound is an orally bioavailable antiviral compound that targets a highly conserved region in the PB2 subunit of the influenza A virus RNA-dependent RNA polymerase complex.[1][3] By binding to the cap-binding domain of PB2, this compound prevents the "cap-snatching" process, where the virus cleaves the 5' caps of host cell pre-mRNAs to prime its own mRNA synthesis.[4][5] This inhibition of viral transcription effectively halts viral replication.[3][5] this compound has demonstrated potent activity against a wide range of influenza A virus strains, including pandemic H1N1 and avian H5N1, as well as strains resistant to other classes of antiviral drugs.[1][4] However, it shows negligible activity against influenza B viruses due to structural differences in the PB2 cap-binding pocket.[4] While this compound showed promise in clinical trials, its development was halted due to a lack of benefit over standard of care.[2]
Data Presentation: Antiviral Activity and Cytotoxicity
The following tables summarize the quantitative data for this compound's antiviral efficacy and cytotoxicity in MDCK and A549 cell lines.
Table 1: Antiviral Activity of this compound against Influenza A Virus
| Cell Line | Virus Strain | Assay Type | EC50 (nM) | Reference |
| MDCK | Various Influenza A strains | Not Specified | 0.13 - 3.2 | [1] |
| MDCK | A/Viet Nam/1203/2004 (H5N1) | Cytopathic Effect Assay | Not specified, but potent | [1] |
| MDCK | A/PR/8/34 | Phenotypic Cell Protection | 2 | [1] |
| Macrophages | A(H1N1) | Not Specified | 8 | [1] |
| Macrophages | A(H3N2) | Not Specified | 12 | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (µM) | Reference |
| MDCK | Alamar Blue Assay (72 hrs) | > 100 | [1] |
| MDCK | CCK8 Analysis (72 hrs) | > 100 | [1] |
| Macrophages | Not Specified | > 1 | [1] |
Selectivity Index (SI): The selectivity index is a crucial measure of a drug's therapeutic window, calculated as CC50 / EC50. For macrophages infected with A(H1N1) and A(H3N2), the SIs were >125 and >83, respectively, indicating a favorable safety profile in these cells.[1]
Signaling Pathway and Experimental Workflow Visualizations
Diagram 1: this compound's Mechanism of Action
Caption: this compound inhibits influenza A replication by blocking the PB2 subunit, preventing cap-snatching.
Diagram 2: Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for determining this compound's antiviral efficacy (EC50).
Experimental Protocols
Plaque Reduction Assay
This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
MDCK or A549 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Influenza A virus stock of known titer
-
This compound stock solution
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin)
-
Overlay medium (e.g., 2X MEM, Avicel or agarose, TPCK-trypsin)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed MDCK or A549 cells in 6-well or 12-well plates to form a confluent monolayer.[6]
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium.
-
Infection: When cells are confluent, aspirate the growth medium and wash the monolayer with PBS. Infect the cells with influenza A virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 PFU/well).[7]
-
Adsorption: Incubate at 37°C for 1 hour to allow for viral adsorption, gently rocking the plates every 15 minutes.[7]
-
Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
EC50 Calculation: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.
TCID50 (50% Tissue Culture Infectious Dose) Assay
This assay measures the viral titer and can be adapted to determine the antiviral activity of this compound by measuring the reduction in cytopathic effect (CPE).
Materials:
-
MDCK or A549 cells
-
Complete growth medium
-
Influenza A virus stock
-
This compound stock solution
-
Infection medium
-
96-well tissue culture plates
-
Reagents for assessing cell viability (e.g., Neutral Red or a colorimetric assay like MTT)
Procedure:
-
Cell Seeding: Seed MDCK or A549 cells in a 96-well plate.[8][9]
-
Virus and Compound Preparation: Prepare serial dilutions of the virus stock and serial dilutions of this compound in infection medium.
-
Infection and Treatment: Infect the cells with a standard amount of virus (e.g., 100 TCID50) and immediately add the this compound dilutions. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days, or until CPE is observed in the virus control wells.[10]
-
CPE Observation: Observe the wells for the presence of CPE under a microscope. Alternatively, use a cell viability assay to quantify the CPE.
-
EC50 Calculation: Calculate the percentage of protection from CPE for each this compound concentration. Determine the EC50 value by plotting the percentage of protection against the log of the this compound concentration.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that reduces cell viability by 50% (CC50).
Materials:
-
MDCK or A549 cells
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed MDCK or A549 cells in a 96-well plate.[11]
-
Compound Treatment: After the cells have adhered, replace the medium with fresh medium containing serial dilutions of this compound. Include a cell control with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
CC50 Calculation: Calculate the percentage of cell viability for each this compound concentration compared to the cell control. Determine the CC50 value by plotting the percentage of viability against the log of the this compound concentration.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What are PB2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influenza virus plaque assay [protocols.io]
- 7. protocols.io [protocols.io]
- 8. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 9. brainvta.tech [brainvta.tech]
- 10. urmc.rochester.edu [urmc.rochester.edu]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Pimodivir's Dose-Response Profile in Influenza-Infected Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimodivir (formerly VX-787 or JNJ-63623872) is an antiviral compound that was under development for the treatment of influenza A virus infections. It functions as a first-in-class inhibitor of the influenza virus polymerase basic protein 2 (PB2) subunit.[1][2][3] This document provides detailed application notes on the dose-response characteristics of this compound in influenza-infected cells, along with comprehensive protocols for key in vitro experiments. Although the clinical development of this compound was discontinued due to a lack of demonstrated benefit over the standard of care in Phase 3 trials, the in vitro data and methodologies remain valuable for researchers in the field of antiviral drug discovery and influenza virus research.[4]
This compound specifically targets the cap-binding domain of the PB2 subunit of the influenza A polymerase complex.[1][2] This action prevents the "cap-snatching" mechanism, a critical step where the virus cleaves the 5' caps of host pre-mRNAs to prime its own mRNA synthesis. By inhibiting this process, this compound effectively blocks viral gene transcription and replication.[2] Notably, this compound is active against a wide range of influenza A virus strains, including those resistant to other classes of antiviral drugs like neuraminidase inhibitors and M2 ion channel blockers.[1][5] However, it displays negligible activity against influenza B viruses due to structural differences in the PB2 cap-binding pocket.[1]
This compound's Mechanism of Action
The influenza A virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). This compound exerts its antiviral effect by binding to a highly conserved pocket within the PB2 subunit, which is responsible for recognizing and binding the 7-methylguanosine (m7G) cap of host pre-mRNAs. This binding event physically obstructs the cap-snatching process, thereby halting viral transcription and subsequent replication.
References
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. respiratory-therapy.com [respiratory-therapy.com]
- 5. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Pimodivir in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimodivir (formerly VX-787 or JNJ-63623872) is a first-in-class antiviral compound that inhibits the cap-binding function of the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex.[1][2] This mechanism, known as "cap-snatching," is essential for the initiation of viral transcription and replication.[3][4] this compound has demonstrated potent activity against a wide range of influenza A virus strains, including pandemic and avian strains, as well as those resistant to other classes of antiviral drugs.[5][6] Preclinical studies in murine models were instrumental in establishing the in vivo efficacy of this compound, demonstrating its superiority in certain models to the neuraminidase inhibitor oseltamivir, particularly in delayed-treatment scenarios.[5][7]
These application notes provide a detailed overview of the use of murine models for evaluating the in vivo efficacy of this compound against influenza A virus infections. The included protocols are synthesized from published preclinical studies to guide researchers in designing and executing similar experiments.
Mechanism of Action: Inhibition of Cap-Snatching
This compound targets a highly conserved pocket in the PB2 subunit of the influenza A viral polymerase. This pocket is responsible for binding to the 5' cap structure (m7GTP) of host pre-mRNAs. By occupying this binding site, this compound competitively inhibits the "cap-snatching" process, thereby preventing the virus from acquiring the necessary primers to initiate transcription of its own genome. This leads to a significant reduction in viral RNA replication and subsequent protein synthesis.
Caption: this compound's mechanism of action, blocking the PB2 subunit to inhibit viral replication.
Quantitative Data Summary
The following tables summarize the in vivo efficacy data of this compound from key preclinical studies in mice infected with influenza A viruses.
Table 1: Efficacy of this compound against Influenza A/California/04/2009 (H1N1pdm) in Mice [4]
| Treatment Group (mg/kg/day, b.i.d.) | Survival Rate (%) | Mean Body Weight Loss at Nadir (%) | Mean Lung Hemorrhage Score (Day 6) | Mean Lung Weight (g) (Day 6) | Mean Lung Viral Titer (log10 TCID50/g) (Day 6) |
| Placebo | 0 | 32 | 3.8 | 0.45 | 6.5 |
| This compound (2) | 100 | 12 | 1.2 | 0.22 | 3.0 |
| This compound (6) | 100 | 8 | 0.8 | 0.18 | 2.2 |
| This compound (20) | 100 | 5 | 0.5 | 0.15 | 1.5 |
| Oseltamivir (20) | 100 | 23 | 2.5 | 0.35 | 4.8 |
Table 2: Efficacy of this compound against Influenza A/Victoria/3/75 (H3N2) in Mice [4]
| Treatment Group (mg/kg/day, b.i.d.) | Survival Rate (%) | Mean Body Weight Loss at Nadir (%) | Mean Lung Hemorrhage Score (Day 6) | Mean Lung Weight (g) (Day 6) | Mean Lung Viral Titer (log10 TCID50/g) (Day 6) |
| Placebo | 0 | 28 | 3.5 | 0.42 | 6.2 |
| This compound (2) | 30 | 25 | 2.8 | 0.38 | 5.5 |
| This compound (6) | 80 | 18 | 1.8 | 0.28 | 4.0 |
| This compound (20) | 100 | 10 | 1.0 | 0.20 | 2.8 |
| Oseltamivir (20) | 100 | 15 | 2.0 | 0.30 | 4.5 |
Table 3: Efficacy of this compound in a Delayed-Treatment Lethal Mouse Influenza Model [7][8]
| Treatment Group (mg/kg, b.i.d. x 10 days) | Treatment Initiation (hours post-infection) | Survival Rate (%) |
| This compound (1) | 48 | 100 |
| This compound (3) | 48 | 100 |
| This compound (10) | 48 | 100 |
| Oseltamivir (10) | 48 | 0 |
| This compound (not specified) | 96 | 100 |
| This compound (not specified) | 120 | Partial Survival |
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies of this compound in murine models of influenza A infection.
Protocol 1: General Efficacy Study in a Lethal Influenza Challenge Model
This protocol outlines a typical experiment to assess the prophylactic and therapeutic efficacy of this compound against a lethal dose of influenza A virus in mice.
Caption: Workflow for a general in vivo efficacy study of this compound in a mouse model.
1. Materials:
-
Animals: 6- to 7-week-old male C57Bl/6J or BALB/c mice.[9]
-
Virus: Mouse-adapted influenza A virus strain (e.g., A/Puerto Rico/8/34 (H1N1), A/California/04/2009 (H1N1pdm), or A/Victoria/3/75 (H3N2)).[4][9]
-
Test Compound: this compound, prepared in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
Control Compounds: Vehicle control and a positive control such as Oseltamivir Phosphate.
-
Anesthetics: Isoflurane or other suitable anesthetic for intranasal inoculation.
-
Reagents for Viral Titer: Madin-Darby Canine Kidney (MDCK) cells, DMEM, TPCK-trypsin, and reagents for TCID50 assay or qRT-PCR.[10]
2. Procedure:
-
Animal Acclimatization: House mice in BSL-2 conditions for at least 3 days prior to the experiment to allow for acclimatization.
-
Randomization: Randomly assign mice to treatment groups (e.g., Placebo, this compound at various doses, Oseltamivir). A typical group size is 8-10 mice.
-
Infection:
-
Anesthetize mice lightly with isoflurane.
-
Inoculate mice intranasally with a lethal dose (e.g., 5 x LD50) of the selected influenza A virus strain in a volume of 50 µL of sterile PBS.
-
-
Treatment:
-
Monitoring:
-
Record body weight and clinical signs of illness daily for at least 14 days post-infection.
-
Monitor survival daily. Mice that lose more than 25-30% of their initial body weight are typically euthanized.
-
-
Endpoint Analysis (Interim Cohort):
-
On a predetermined day (e.g., Day 6 post-infection), euthanize a subset of mice from each group.
-
Aseptically harvest the lungs.
-
Score lungs for hemorrhage on a scale of 0 (no hemorrhage) to 4 (severe, diffuse hemorrhage).
-
Weigh the lungs.
-
Homogenize a portion of the lung tissue in sterile PBS.
-
Determine the lung viral titer using a TCID50 assay on MDCK cells or by qRT-PCR.[10][11]
-
3. Data Analysis:
-
Survival: Plot Kaplan-Meier survival curves and analyze for statistical significance using a log-rank test.
-
Body Weight: Plot mean percent body weight change over time for each group.
-
Lung Viral Titers, Weights, and Scores: Compare group means using appropriate statistical tests (e.g., ANOVA with post-hoc tests or Kruskal-Wallis test).
Protocol 2: Quantification of Lung Viral Titer by TCID50 Assay
This protocol provides a method for determining the amount of infectious virus in the lung homogenates.
-
Preparation of Lung Homogenates:
-
Homogenize a pre-weighed portion of lung tissue in a known volume of cold, sterile PBS (e.g., 1 mL per 100 mg of tissue).
-
Clarify the homogenate by centrifugation at 1,500 x g for 10 minutes at 4°C.
-
Collect the supernatant and store at -80°C until use.
-
-
TCID50 Assay:
-
Seed MDCK cells in 96-well plates to form a confluent monolayer.
-
Prepare 10-fold serial dilutions of the lung homogenate supernatant in infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin).
-
Remove the growth medium from the MDCK cells and wash with PBS.
-
Inoculate replicate wells (e.g., 8 wells per dilution) with 100 µL of each virus dilution.
-
Incubate the plates at 37°C in 5% CO2 for 3-5 days.
-
Observe the plates for cytopathic effect (CPE) daily.
-
Calculate the 50% tissue culture infective dose (TCID50) per gram of lung tissue using the Reed-Muench method.
-
Conclusion
Murine models are a critical tool for the preclinical evaluation of novel influenza antivirals like this compound. The protocols and data presented here provide a framework for assessing the in vivo efficacy of such compounds. The robust activity of this compound in these models, particularly its effectiveness in delayed-treatment scenarios, highlighted its potential as a therapeutic agent for influenza A infection. Although the clinical development of this compound was discontinued, the methodologies and findings from its preclinical evaluation remain valuable for the broader field of antiviral drug discovery.[5]
References
- 1. A Phase 2 Study of this compound (JNJ-63623872) in Combination With Oseltamivir in Elderly and Nonelderly Adults Hospitalized With Influenza A Infection: OPAL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical activity of VX-787, a ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Activities of JNJ63623872 and oseltamivir against influenza A H1N1pdm and H3N2 virus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single‐ and multiple‐dose pharmacokinetics and safety of this compound, a novel, non‐nucleoside polymerase basic protein 2 subunit inhibitor of the influenza A virus polymerase complex, and interaction with oseltamivir: a Phase 1 open‐label study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical activity of VX-787, a first-in-class, orally bioavailable inhibitor of the influenza virus polymerase PB2 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Influenza-mediated Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Lung index and viral titer of mice. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols: Quantitative RT-PCR for Measuring Pimodivir's Effect on Influenza A Viral Load
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimodivir (JNJ-63623872) is an antiviral drug candidate that functions as a first-in-class inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit.[1] By binding to the cap-binding domain of PB2, this compound prevents the "cap-snatching" process, which is essential for the initiation of viral mRNA transcription and subsequent viral replication.[2][3] This mechanism of action makes it a valuable agent to study, particularly in the context of its effect on viral load. Quantitative reverse transcription PCR (qRT-PCR) is a highly sensitive and specific method for quantifying viral RNA and is therefore an essential tool for evaluating the efficacy of antiviral compounds like this compound.
These application notes provide detailed protocols for the use of qRT-PCR to measure the reduction in influenza A viral load in response to this compound treatment. The included methodologies cover sample collection, RNA extraction, and qRT-PCR, along with data from clinical studies to serve as a reference.
Data Presentation: this compound's Effect on Viral Load
The following tables summarize quantitative data from clinical trials where qRT-PCR was used to assess the efficacy of this compound in reducing influenza A viral load.
Table 1: Phase IIa Study in Healthy Volunteers with Experimental Influenza A (H3N2) Infection [4]
| Treatment Group | Viral Shedding (AUC by qRT-PCR, log₁₀ copies/mL*day) | P-value vs. Placebo |
| This compound 100 mg | Reduction observed | Not specified |
| This compound 400 mg | Reduction observed | Not specified |
| This compound 900/600 mg (loading dose) | Reduction observed | Not specified |
| This compound 1200/600 mg (loading dose) | 0.45 | 0.014 |
| Pooled Placebo | 18.4 | - |
Table 2: Phase 2b (TOPAZ Trial) in Adults with Acute, Uncomplicated Seasonal Influenza A [1][5]
| Treatment Group | Change in AUC of Viral Load (day*log₁₀ copies/mL) vs. Placebo (95% CI) |
| This compound 300 mg | -3.6 (-7.1; -0.1) |
| This compound 600 mg | -4.5 (-8.0; -1.0) |
| This compound 600 mg + Oseltamivir 75 mg | -8.6 (-12.0; -5.1) |
Experimental Protocols
This section outlines a comprehensive protocol for quantifying influenza A viral load from clinical samples using qRT-PCR.
Specimen Collection and Handling
Proper specimen collection and handling are critical for accurate viral load quantification.
-
Specimen Type: Nasopharyngeal swabs are the preferred sample type for influenza virus detection and quantification.
-
Collection:
-
Use swabs with synthetic tips (e.g., polyester or Dacron®) and plastic or aluminum shafts. Avoid swabs with cotton tips or wooden shafts.
-
Insert the swab into a nostril and advance it to the posterior nasopharynx.
-
Rotate the swab gently for a few seconds to collect cellular material.
-
Place the swab immediately into a vial containing 2-3 mL of viral transport medium (VTM).
-
-
Storage and Transport:
-
Transport specimens to the laboratory on cold packs (2-8°C).
-
If testing is delayed for more than 72 hours, freeze the specimens at -70°C or colder.
-
RNA Extraction
High-quality viral RNA is essential for sensitive qRT-PCR. Commercial kits are recommended for their consistency and efficiency.
-
Recommended Kit: QIAamp® Viral RNA Mini Kit (Qiagen) or equivalent.
-
Procedure:
-
Follow the manufacturer's instructions for the chosen RNA extraction kit.
-
Briefly, lyse the viral particles in the presence of a chaotropic salt to inactivate RNases and allow the RNA to bind to a silica membrane.
-
Wash the membrane to remove inhibitors.
-
Elute the purified RNA in a small volume of RNase-free water or elution buffer.
-
Store the extracted RNA at -70°C or colder until use.
-
Quantitative RT-PCR (qRT-PCR)
This protocol is for a one-step qRT-PCR targeting a conserved region of the influenza A matrix (M1) gene.
-
Primers and Probe:
-
Forward Primer (InfA Forward): 5'-GAC CRA TCC TGT CAC CTC TGA C-3'
-
Reverse Primer (InfA Reverse): 5'-AGG GCA TTY TGG ACA AAK CGT CTA-3'
-
Probe (InfA Probe): 5'-(FAM)-TGC AGT CCT CGC TCA CTG GGC ACG-(BHQ1)-3' FAM is a reporter dye, and BHQ1 is a quencher.
-
-
qRT-PCR Reaction Setup:
-
Use a commercially available one-step qRT-PCR master mix (e.g., Invitrogen SuperScript™ III Platinum® One-Step Quantitative RT-PCR System).
-
Prepare the reaction mixture on ice in a 25 µL final volume per reaction as follows:
-
| Component | Volume | Final Concentration |
| 2x Reaction Mix | 12.5 µL | 1x |
| Forward Primer (40 µM) | 0.5 µL | 800 nM |
| Reverse Primer (40 µM) | 0.5 µL | 800 nM |
| Probe (10 µM) | 0.5 µL | 200 nM |
| SuperScript™ III RT/Platinum® Taq Mix | 0.5 µL | - |
| RNase-free Water | 5.5 µL | - |
| Extracted RNA | 5.0 µL | - |
-
Thermocycling Conditions:
| Step | Temperature | Time | Cycles |
| Reverse Transcription | 50°C | 30 minutes | 1 |
| Polymerase Activation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 45 |
| Annealing/Extension | 55°C | 30 seconds | |
| (Fluorescence data should be collected during the 55°C step) |
-
Controls:
-
Positive Control: A known concentration of influenza A viral RNA or a plasmid containing the target sequence.
-
Negative Control (No Template Control - NTC): RNase-free water instead of RNA to check for contamination.
-
Internal Control: (Optional) A housekeeping gene to monitor for PCR inhibition and sample quality.
-
Data Analysis and Viral Load Quantification
Viral load is determined by comparing the quantification cycle (Cq) values of the unknown samples to a standard curve.
-
Standard Curve Generation:
-
Prepare a dilution series of a quantified RNA standard (e.g., plasmid DNA or in vitro transcribed RNA) over a range of at least 5-7 log dilutions.
-
Run the standards in the same qRT-PCR assay as the unknown samples.
-
Plot the Cq values against the logarithm of the known concentrations to generate a standard curve.
-
-
Viral Load Calculation:
-
Use the standard curve to determine the viral RNA copy number in the unknown samples based on their Cq values.
-
The results are typically expressed as viral RNA copies per milliliter of the original sample.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the qRT-PCR workflow for measuring the effect of this compound on influenza A viral load.
Caption: Workflow for qRT-PCR analysis of influenza A viral load.
This comprehensive guide provides the necessary information for researchers to effectively utilize qRT-PCR for evaluating the impact of this compound on influenza A viral load. Adherence to these protocols will ensure the generation of reliable and reproducible data.
References
- 1. biofargo.com [biofargo.com]
- 2. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, simple influenza RNA extraction from nasopharyngeal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hsdl.org [hsdl.org]
- 5. Comparative Analysis of Viral Load Quantification Using Reverse Transcription Polymerase Chain Reaction and Digital Droplet Polymerase Chain Reaction [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Pimodivir Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimodivir (VX-787) is an investigational antiviral drug that inhibits the replication of influenza A virus by targeting the cap-binding domain of the polymerase basic protein 2 (PB2) subunit.[1][2][3] This mechanism, known as "cap-snatching," is essential for the transcription of the viral genome.[3] The development of analogs of this compound is a promising strategy for identifying novel anti-influenza agents with improved potency, broader activity against resistant strains, and favorable pharmacokinetic profiles.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel this compound analogs. The described assays include a primary cell-based screen to assess antiviral activity by measuring the inhibition of the viral cytopathic effect (CPE), a secondary immunofluorescence-based assay for confirmation of hits, and a biochemical assay to verify direct binding to the PB2 protein.
Signaling Pathway of this compound Action
This compound targets a highly conserved region in the PB2 subunit of the influenza A virus RNA-dependent RNA polymerase complex.[4] By binding to the cap-binding domain, this compound prevents the viral polymerase from "snatching" the 5' cap structures from host pre-mRNAs, a critical step for the initiation of viral transcription.[3] This inhibition ultimately halts viral gene expression and replication.
Caption: Mechanism of action of this compound analogs.
High-Throughput Screening Workflow
The identification of potent this compound analogs from large compound libraries necessitates a multi-step screening cascade. This workflow is designed to efficiently identify compounds with antiviral activity and then confirm their mechanism of action, while minimizing false positives.
Caption: High-throughput screening cascade for this compound analogs.
Data Presentation: Antiviral Activity of this compound and Analogs
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and representative analogs against various influenza A virus strains. EC50 (50% effective concentration) values represent the concentration of the compound that inhibits the viral cytopathic effect by 50%, while CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of the compound.
Table 1: Antiviral Activity of this compound Against Various Influenza A Strains
| Influenza A Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| A(H1N1) | 8 | >1 | >125 | [5] |
| A(H3N2) | 12 | >1 | >83 | [5] |
| A/Viet Nam/1203/2004(H5N1) | 0.13 - 3.2 | >100 | >31250 | [5] |
Table 2: Antiviral Activity and Cytotoxicity of this compound Analogs
| Compound | Influenza Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Analog I | A/Puerto Rico/8/34 (H1N1) | 0.07 ± 0.02 | >200 | >2857 | [6] |
| A/Hong Kong/8/68 (H3N2) | 0.04 ± 0.01 | >200 | >5000 | [6] | |
| Analog II | A/Puerto Rico/8/34 (H1N1) | 0.09 ± 0.05 | >200 | >2222 | [6] |
| A/Hong Kong/8/68 (H3N2) | 0.07 ± 0.03 | >200 | >2857 | [6] | |
| This compound | A/Puerto Rico/8/34 (H1N1) | Not Reported | >200 | Not Reported | [6] |
| A/Hong Kong/8/68 (H3N2) | Not Reported | >200 | Not Reported | [6] | |
| Oseltamivir | A/Puerto Rico/8/34 (H1N1) | 0.45 ± 0.12 | >200 | >444 | [6] |
| A/Hong Kong/8/68 (H3N2) | 0.08 ± 0.02 | >200 | >2500 | [6] |
Experimental Protocols
Primary High-Throughput Screening: Cytopathic Effect (CPE) Inhibition Assay
This assay is a cell-based method used to screen large compound libraries for their ability to protect cells from virus-induced death.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells[7]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Influenza A virus stock (e.g., A/Puerto Rico/8/34 (H1N1))
-
TPCK-treated trypsin
-
This compound analog library dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well clear-bottom, black-walled plates
-
Biomek FX liquid handler or equivalent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend MDCK cells to a concentration of 3 x 10^5 cells/mL in assay medium (DMEM with 2% FBS, 1% Penicillin-Streptomycin).
-
Using a liquid handler, dispense 20 µL of the cell suspension (6,000 cells/well) into each well of the 384-well plates.[8]
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare daughter plates containing the this compound analogs at the desired screening concentration (e.g., 10 µM).
-
Using a liquid handler, transfer 5 µL of each compound solution to the cell plates.[8] This results in a final drug concentration of 2 µM in 0.5% DMSO.
-
Include appropriate controls: wells with DMSO only (virus control) and wells with a known inhibitor like this compound (positive control). Also include uninfected cell controls with DMSO.
-
-
Virus Infection:
-
Prepare the virus inoculum in infection medium (DMEM, 0.5 µg/mL TPCK-treated trypsin) at a multiplicity of infection (MOI) that causes 80-90% cell death in 48-72 hours.
-
Add 5 µL of the virus inoculum to all wells except the uninfected cell control wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound using the following formula: % Inhibition = [(Luminescence_compound - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] x 100
-
Compounds showing significant inhibition (e.g., >50%) are considered "hits" for further evaluation.
-
Secondary Confirmatory Assay: High-Content Immunofluorescence Imaging
This assay confirms the antiviral activity of hits from the primary screen by directly visualizing the reduction in viral protein expression within infected cells.[2][9]
Materials:
-
A549 human lung carcinoma cells[9]
-
Opti-MEM I Reduced-Serum Medium
-
Influenza A virus stock
-
TPCK-treated trypsin
-
Hit compounds from the primary screen
-
Paraformaldehyde (4%)
-
Triton X-100 (0.1%)
-
Primary antibody against influenza A nucleoprotein (NP)
-
Alexa Fluor 488-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
384-well imaging plates (e.g., black-walled, clear-bottom)
-
High-content imaging system
Protocol:
-
Cell Seeding and Compound Treatment:
-
Seed A549 cells into 384-well imaging plates at a density that results in a confluent monolayer after 24 hours.
-
Treat the cells with serial dilutions of the hit compounds for 1 hour prior to infection.
-
-
Virus Infection:
-
Infect the cells with influenza A virus at a low MOI (e.g., 0.1) in the presence of the compounds and TPCK-treated trypsin.
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with the primary anti-NP antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody and DAPI for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system, capturing both the DAPI (nuclei) and Alexa Fluor 488 (viral NP) channels.
-
Analyze the images to quantify the number of infected cells (NP-positive) relative to the total number of cells (DAPI-positive) for each compound concentration.
-
Calculate the EC50 value for each confirmed hit.
-
Tertiary Assay: Surface Plasmon Resonance (SPR) for PB2 Binding
This biochemical assay directly measures the binding affinity of confirmed hits to the purified influenza PB2 protein, confirming the on-target mechanism of action.[10][11]
Materials:
-
Purified recombinant influenza A PB2 protein
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Confirmed hit compounds
Protocol:
-
PB2 Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the purified PB2 protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the confirmed hit compounds in running buffer.
-
Inject the compound solutions over the immobilized PB2 surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to measure association and dissociation.
-
Regenerate the sensor surface between compound injections using a suitable regeneration solution (e.g., a brief pulse of low pH buffer).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
A lower KD value indicates a higher binding affinity.
-
Conclusion
The high-throughput screening assays and protocols detailed in these application notes provide a robust framework for the discovery and characterization of novel this compound analogs. By employing a tiered screening approach, researchers can efficiently identify potent inhibitors of influenza A virus replication and confirm their direct interaction with the viral PB2 protein. This systematic methodology will accelerate the development of next-generation influenza antivirals to address the ongoing threat of seasonal and pandemic influenza.
References
- 1. A cell-based high-throughput approach to identify inhibitors of influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput Detection Method for Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.kr]
- 4. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Screening of a 100,000 Compound Library for Inhibitors of Influenza A virus (H3N2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput cell-based immunofluorescence assays against influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for Pimodivir in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimodivir (formerly VX-787 or JNJ-63623872) is a potent and specific inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit.[1] By targeting the highly conserved cap-binding domain of PB2, this compound effectively blocks the "cap-snatching" process, a critical step for the initiation of viral mRNA transcription.[2][3] This novel mechanism of action makes it a valuable tool for influenza A research. These application notes provide detailed protocols for the preparation and handling of this compound solutions for laboratory use, along with guidelines for assessing its stability.
Mechanism of Action: Inhibition of Cap-Snatching
This compound exerts its antiviral activity by obstructing the cap-snatching mechanism essential for influenza A virus replication. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of PA, PB1, and PB2 subunits, initiates transcription by binding to the 5' cap of host pre-mRNAs. The PB2 subunit specifically recognizes and binds this m7G cap structure. Subsequently, the PA subunit's endonuclease activity cleaves the host mRNA approximately 10-13 nucleotides downstream of the cap. This capped fragment is then used by the PB1 polymerase subunit as a primer to synthesize viral mRNA. This compound competitively binds to the cap-binding domain of the PB2 subunit, preventing it from capturing host capped mRNAs and thereby inhibiting viral transcription.[2][3]
This compound Solution Preparation
Materials
-
This compound powder (MW: 399.39 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[4]
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use.
-
Calculate the required mass: To prepare 1 mL of a 10 mM solution, weigh out 3.99 mg of this compound powder.
-
Calculation: 1 mL * (1 L / 1000 mL) * (10 mmol / L) * (399.39 g / mol) * (1 mol / 1000 mmol) = 0.00399 g = 3.99 mg
-
-
Dissolution: Aseptically add the weighed this compound powder to a sterile vial. Add 1 mL of anhydrous DMSO.
-
Solubilization: Cap the vial tightly and vortex thoroughly. To aid dissolution, warming the solution to 60°C and/or using an ultrasonic bath is recommended.[5] Ensure the solid is completely dissolved before use.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[4]
Preparation of Working Solutions
3.3.1. For In Vitro Assays (e.g., Cell Culture)
The high concentration of DMSO in the stock solution is cytotoxic. Therefore, it must be diluted to a final concentration that is non-toxic to the specific cell line being used, typically ≤0.5%, with ≤0.1% being preferable for sensitive cells or long-term assays.[6][7]
-
Determine Final Concentration: Decide on the final concentration of this compound and DMSO for your experiment. For example, to achieve a final this compound concentration of 100 nM with a final DMSO concentration of 0.1%:
-
Serial Dilution: It is recommended to perform a serial dilution. First, dilute the 10 mM stock solution in DMSO to an intermediate concentration (e.g., 100 µM in cell culture medium).
-
Example: Add 1 µL of 10 mM this compound stock to 99 µL of pre-warmed cell culture medium to get a 100 µM intermediate solution.
-
-
Final Dilution: Add the intermediate solution to the final culture volume.
-
Example: Add 10 µL of the 100 µM intermediate solution to 10 mL of cell culture to achieve a final concentration of 100 nM this compound. The final DMSO concentration will be negligible.
-
-
Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the drug-treated samples.[8]
3.3.2. For In Vivo Studies
For animal studies, this compound is often administered orally. A common formulation involves creating a suspension. One source notes a preparation in 0.5% methylcellulose.[9] Another provides a detailed protocol for a clear solution using co-solvents, which is adaptable.[4]
Protocol based on co-solvent formulation[4]:
-
Prepare Stock: Prepare a concentrated stock in DMSO (e.g., 40 mg/mL).
-
Add Co-solvents: For a target final concentration of 2 mg/mL, take 50 µL of the 40 mg/mL DMSO stock and add 300 µL of PEG300. Mix until clear.
-
Add Surfactant: Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add Aqueous Vehicle: Add 600 µL of sterile saline or PBS to reach the final volume of 1 mL. Mix well.
-
Use Promptly: It is recommended to prepare this formulation fresh on the day of use.[4]
Solution Stability
| Solution Type | Solvent/Vehicle | Storage Temperature | Storage Duration | Citation(s) |
| This compound Powder | N/A (Solid) | -20°C | 3 years | [4] |
| 4°C | 2 years | [5] | ||
| Stock Solution | DMSO | -20°C | 1 year | [4][5] |
| -80°C | 2 years | [4][5] | ||
| Working Solution (in vivo) | Co-solvent/Suspension | Room Temperature | Prepare fresh daily | [4] |
| Working Solution (in vitro) | Cell Culture Medium | 37°C | Prepare fresh for each experiment | [7] |
Experimental Protocols
Workflow for this compound Solution Preparation and Use
Protocol: Stability-Indicating HPLC Method Development and Forced Degradation Study
To ensure the accuracy of experimental results, especially in long-term studies, the stability of this compound under experimental conditions should be verified. A stability-indicating High-Performance Liquid Chromatography (HPLC) method can separate the intact drug from its degradation products. The following is a general protocol for developing such a method, based on established procedures for other antiviral drugs.[1][3][10]
5.2.1. Objective To develop an analytical method capable of quantifying this compound in the presence of its potential degradation products and to assess its stability under various stress conditions.
5.2.2. Materials
-
This compound reference standard
-
HPLC system with UV or DAD detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[1]
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphate buffer, orthophosphoric acid
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
5.2.3. Chromatographic Conditions (Starting Point)
-
Mobile Phase: A mixture of phosphate buffer (e.g., 10 mM, pH 3.5) and an organic solvent like acetonitrile or methanol. An isocratic ratio of 70:30 (Buffer:Acetonitrile) can be a starting point.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by scanning a this compound solution from 200-400 nm to find the absorbance maximum (λmax). For similar compounds, wavelengths around 320 nm have been used.[1]
-
Injection Volume: 10-20 µL
5.2.4. Forced Degradation (Stress Testing) Protocol [2][11] Prepare a solution of this compound (e.g., 100 µg/mL) in an appropriate solvent and subject it to the following conditions:
-
Acid Hydrolysis: Add 1 M HCl and incubate at 60°C for 6 hours. Neutralize with 1 M NaOH before injection.[10]
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 6 hours. Neutralize with 0.1 M HCl before injection.[10]
-
Oxidative Degradation: Add 6% H₂O₂ and incubate at 70°C for 24 hours.[5]
-
Thermal Degradation: Store the this compound solution at 70°C for 48 hours.
-
Photostability: Expose the this compound solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours) as per ICH Q1B guidelines.[5]
5.2.5. Method Development and Validation
-
Inject a non-degraded sample of this compound to determine its retention time.
-
Inject each stressed sample. The goal is to achieve baseline separation between the main this compound peak and any new peaks corresponding to degradation products.
-
Optimize the mobile phase composition (e.g., pH, organic solvent ratio) and other parameters if separation is not adequate.
-
Once separation is achieved, validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[3]
Conclusion
This compound is a critical research tool for studying influenza A. Proper handling, including correct solution preparation and storage, is essential for obtaining reliable and reproducible results. The protocols outlined in these notes provide a comprehensive guide for laboratory use. While long-term stability data for stock solutions are available, the stability of diluted working solutions should be considered limited, and fresh preparation is strongly advised. For rigorous quantitative studies, researchers should consider performing in-house stability validation of their working solutions using a stability-indicating method like the HPLC protocol described.
References
- 1. journalijtdh.com [journalijtdh.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. A novel stability-indicating HPLC-DAD method for determination of favipiravir, a potential antiviral drug for COVID-19 treatment; application to degradation kinetic studies and in-vitro dissolution profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijper.org [ijper.org]
- 6. lifetein.com [lifetein.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | Influenza Virus | TargetMol [targetmol.com]
- 10. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Pimodivir Resistance in Influenza A Virus
Welcome to the Technical Support Center for Pimodivir Resistance. This resource is designed for researchers, scientists, and drug development professionals working with the influenza A virus polymerase inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the emergence of resistance mutations in the PB2 subunit of the viral RNA polymerase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-nucleoside inhibitor that targets the polymerase basic protein 2 (PB2) subunit of the influenza A virus RNA-dependent RNA polymerase complex.[1][2][3] Specifically, it binds to the cap-binding domain of PB2, preventing the virus from "snatching" the 5' cap structures from host messenger RNAs (mRNAs).[1][3] This cap-snatching process is essential for the initiation of viral transcription. By blocking this step, this compound effectively inhibits viral gene replication.[3] this compound is active against a wide range of influenza A virus strains, including those resistant to neuraminidase inhibitors, but it does not have significant activity against influenza B viruses due to structural differences in the PB2 cap-binding pocket.[1][3]
Q2: Which amino acid mutations in the PB2 subunit are known to confer resistance to this compound?
A2: Several amino acid substitutions in the PB2 subunit have been identified that confer resistance to this compound. These mutations are primarily located in the cap-binding domain, but have also been found in the mid-link and N-terminal domains.[4][5][6] Key resistance mutations that have been identified through in vitro studies and in clinical trials include: F404Y, M431I, and H357N.[7] Other notable mutations include substitutions at positions S324 (I, N, R), Q306H, N541T, S337, K376, T378, F325, and N510.[7][8][9]
Q3: My antiviral assay shows a decrease in this compound efficacy. How can I confirm if this is due to a known resistance mutation?
A3: If you observe reduced efficacy of this compound in your experiments, the first step is to perform genotypic analysis of the PB2 gene from the viral isolates that show resistance. Population sequencing of the PB2 gene can identify the presence of known resistance-associated mutations.[8] If a known mutation is identified, you can proceed with phenotypic assays to confirm the level of resistance. If no known mutations are present, this could indicate a novel resistance mutation.
Q4: We have identified a novel mutation in the PB2 subunit of a this compound-resistant influenza strain. How can we experimentally validate that this mutation is responsible for the resistance phenotype?
A4: To validate a novel PB2 mutation, you can use reverse genetics to introduce the specific mutation into a wild-type, this compound-sensitive influenza virus backbone.[10] You would then perform phenotypic assays, such as plaque reduction assays or microneutralization assays, to compare the this compound susceptibility of the wild-type and mutant viruses. A significant increase in the EC50 value for the mutant virus would confirm that the novel mutation confers resistance. Additionally, a minigenome assay can be used to assess the effect of the mutation on polymerase activity in the presence of this compound.[11]
Q5: Are there any known synergistic or antagonistic effects of this compound with other influenza antiviral drugs?
A5: In vitro studies have demonstrated synergistic effects when this compound is combined with the neuraminidase inhibitors oseltamivir and zanamivir, as well as the polymerase inhibitor favipiravir.[1] Combination therapy of this compound with oseltamivir has been shown to result in a significantly lower viral load compared to this compound monotherapy in clinical trials.[1][12] Importantly, this compound-resistant variants retain sensitivity to neuraminidase inhibitors.[3]
Q6: What is the clinical status of this compound?
A6: The clinical development of this compound has been discontinued.[2][13][14] Although it showed promising results in Phase II clinical trials, Phase III studies were halted because the drug did not demonstrate a significant benefit over the standard of care in patients hospitalized with severe influenza A.[13][14][15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high EC50 values for this compound in a phenotypic assay. | 1. Emergence of resistance mutations in the viral population. 2. Experimental error (e.g., incorrect drug concentration, cell culture issues). | 1. Sequence the PB2 gene of the virus stock to check for known or novel resistance mutations. 2. Verify the concentration and integrity of the this compound stock solution. Ensure cell viability and proper assay conditions. Include a known sensitive (wild-type) virus as a control. |
| A known this compound-resistant mutant (e.g., F404Y) shows unexpected susceptibility in our assay. | 1. The genetic background of the virus may influence the effect of the resistance mutation. 2. The assay conditions may not be sensitive enough to detect the resistance. | 1. Confirm the presence of the mutation by sequencing. Test the mutation in a different viral backbone if possible. 2. Optimize the assay, for example, by using a lower multiplicity of infection (MOI) or extending the incubation time. |
| Difficulty in rescuing a virus with a specific PB2 mutation using reverse genetics. | 1. The mutation may be deleterious to viral fitness, affecting replication. 2. Suboptimal transfection or virus rescue conditions. | 1. Assess the impact of the mutation on polymerase activity using a minigenome assay before attempting to rescue the full virus. 2. Optimize the reverse genetics protocol, including plasmid concentrations and cell lines used. |
Quantitative Data on this compound Resistance Mutations
The following table summarizes the quantitative impact of key PB2 mutations on this compound susceptibility. The data is presented as the fold-change in the half-maximal effective concentration (EC50) or the dissociation constant (KD) compared to the wild-type virus.
| Mutation | Domain | Fold-Change in EC50 / K D | Reference |
| F404Y | Cap-binding | 280-fold increase in K D | [7] |
| M431I | Mid-link | 7-fold increase in K D; 57-fold decrease in sensitivity | [7] |
| H357N | Cap-binding | 130-fold increase in K D; ~100-fold increase in EC50 | [7] |
| S324I | Cap-binding | Data not specified | [7] |
| S324N | Cap-binding | Data not specified | [7] |
| S324R | Cap-binding | Data not specified | [7] |
| Q306H | N-terminal | Data not specified | [7] |
| N541T | C-terminal | Data not specified | [7] |
Experimental Protocols
Site-Directed Mutagenesis of the PB2 Gene
This protocol describes the introduction of a specific point mutation into a plasmid containing the PB2 gene using a PCR-based method.
Materials:
-
Plasmid DNA containing the wild-type PB2 gene
-
Two complementary mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Design two complementary primers, 25-45 bases in length, containing the desired mutation in the middle of the primers. The melting temperature (Tm) should be ≥78°C.
-
Set up the PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR to amplify the entire plasmid, incorporating the mutation. Use a sufficient number of cycles (e.g., 18) for point mutations.
-
Digest the PCR product with DpnI at 37°C for at least 1-2 hours. DpnI will digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
Transform the DpnI-treated plasmid into competent E. coli cells via heat shock.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Select individual colonies, culture them, and isolate the plasmid DNA.
-
Verify the presence of the desired mutation and the integrity of the PB2 gene by Sanger sequencing.
Influenza Minigenome Assay
This assay is used to assess the activity of the influenza virus polymerase complex and the effect of mutations or antiviral compounds.
Materials:
-
HEK293T or MDCK cells
-
Expression plasmids for PB2 (wild-type and mutant), PB1, PA, and NP
-
A reporter plasmid containing a reporter gene (e.g., luciferase or GFP) flanked by the 5' and 3' untranslated regions (UTRs) of an influenza virus segment, under the control of a human or avian RNA polymerase I promoter.
-
A transfection reagent
-
This compound or other compounds to be tested
-
Luciferase assay system or flow cytometer
Procedure:
-
Seed HEK293T or MDCK cells in a 96-well plate.
-
The next day, co-transfect the cells with the expression plasmids for PB2 (wild-type or mutant), PB1, PA, NP, and the reporter plasmid. Include a control plasmid (e.g., expressing mCherry) to monitor transfection efficiency.
-
If testing an inhibitor, add serial dilutions of this compound to the cells at a specified time post-transfection (e.g., 6 hours).
-
Incubate the cells for 24-48 hours at 37°C.
-
If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer. If using a GFP reporter, analyze the cells by flow cytometry to determine the percentage of GFP-positive cells among the transfected (mCherry-positive) population.
-
Normalize the reporter activity to the transfection control and express the results as a percentage of the activity of the wild-type polymerase in the absence of the inhibitor.
Phenotypic Susceptibility Assay (Plaque Reduction Assay)
This assay determines the concentration of an antiviral drug required to reduce the number of plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (wild-type and mutants)
-
This compound
-
Semi-solid overlay medium (e.g., containing agarose or Avicel) with trypsin
-
Crystal violet solution
Procedure:
-
Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Prepare serial dilutions of this compound in infection medium.
-
Pre-incubate the virus dilutions with the this compound dilutions for 1 hour.
-
Infect the MDCK cell monolayers with the virus-drug mixtures and incubate for 1 hour to allow for virus adsorption.
-
Remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding concentration of this compound and trypsin.
-
Incubate the plates at 37°C for 2-3 days until plaques are visible.
-
Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.
-
Count the number of plaques for each drug concentration and calculate the EC50 value by determining the drug concentration that reduces the plaque number by 50% compared to the no-drug control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for validating a novel resistance mutation.
References
- 1. Influenza Reverse Genetics—Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Influenza virus plaque assay [protocols.io]
- 4. Influenza A virus minigenome assay [bio-protocol.org]
- 5. Deep mutational scanning identifies sites in influenza nucleoprotein that affect viral inhibition by MxA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deep mutational scanning of H5 hemagglutinin to inform influenza virus surveillance | PLOS Biology [journals.plos.org]
- 7. Generation of Recombinant Influenza Virus from Plasmid DNA [jove.com]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of a High-Throughput Assay to Monitor Influenza A Virus RNA Transcription and Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. journals.asm.org [journals.asm.org]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. A Reverse Genetics Approach for Recovery of Recombinant Influenza B Viruses Entirely from cDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reverse Genetics Approaches for the Development of Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Pimodivir's lack of efficacy over standard of care
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals investigating pimodivir and its role in influenza A treatment. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, based on the findings from the this compound clinical development program.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the this compound clinical development program?
A1: The development of this compound was halted because interim analyses of Phase 3 clinical trials found that this compound, when added to the standard of care (SoC), was unlikely to provide a significant additional benefit for hospitalized patients with influenza A compared to the standard of care alone.[1][2][3] For high-risk outpatients, while a statistically significant reduction in the time to resolution of seven influenza-related symptoms was observed, the sponsor made a strategic decision to terminate both studies.[4][5]
Q2: What was the mechanism of action of this compound?
A2: this compound is an antiviral drug that acts as a first-in-class inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex.[6][7] It specifically targets the cap-binding domain of PB2, preventing the virus from "snatching" the 7-methyl GTP caps from host mRNAs. This inhibition halts the initiation of viral gene transcription, a crucial step for viral replication.[6][8][9] this compound is active against a wide range of influenza A virus strains, including those resistant to other antivirals like oseltamivir.[6][9]
Q3: My in-vitro experiments show potent inhibition of influenza A by this compound. Why didn't this translate to significant clinical efficacy in hospitalized patients?
A3: This is a common challenge in drug development. While this compound demonstrated virologic improvements in earlier phase studies, the lack of significant clinical benefit in hospitalized patients in the Phase 3 trial could be due to several factors:
-
Disease Severity and Timing of Intervention: In hospitalized patients with severe influenza, viral replication may have already peaked, and the subsequent inflammatory response may be the primary driver of disease. At this stage, inhibiting further viral replication with this compound might not be sufficient to alter the clinical course significantly.
-
Efficacy of Standard of Care: The standard of care, which primarily consisted of neuraminidase inhibitors like oseltamivir, is already an active antiviral. The incremental benefit of adding a second antiviral mechanism may be difficult to demonstrate in a clinically meaningful way in this patient population.[4][10]
-
Complex Patient Population: Hospitalized patients often have comorbidities and other factors that can influence their recovery, making it challenging to isolate the effect of a single therapeutic agent.
Q4: I am observing this compound resistance in my cell culture experiments. What are the known resistance mutations?
A4: Resistance to this compound is associated with mutations in the PB2 subunit of the influenza virus polymerase. These mutations are primarily located in the this compound-binding pocket.[6] Some of the key identified resistance mutations include H357N, F404Y, and M431I.[11] Comprehensive mapping has identified numerous other mutations in the cap-binding and mid-link domains of PB2 that can also confer resistance.[6][7][12]
Q5: What was considered the "Standard of Care" (SoC) in the this compound Phase 3 trials?
A5: In the Phase 3 studies for this compound, the Standard of Care (SoC) was determined by the investigator based on local medical practice. For the majority of patients in both the hospitalized and outpatient trials, the SoC included the neuraminidase inhibitor oseltamivir.[4][5][10] SoC could also include other supportive care measures.
Troubleshooting Guides
Issue: Difficulty in replicating the lack of this compound efficacy in an animal model.
-
Possible Cause: The animal model may not accurately reflect the disease state of hospitalized humans with severe influenza.
-
Troubleshooting Steps:
-
Review Model Characteristics: Ensure your animal model (e.g., mouse, ferret) and the influenza strain used result in a disease progression that mirrors severe human influenza, including a significant inflammatory component.
-
Timing of Intervention: Initiate this compound treatment at a later time point post-infection in your model to simulate the clinical scenario where patients are already hospitalized and symptomatic. Early intervention in animal models often shows greater efficacy.[8]
-
Combination Therapy: Administer this compound in combination with oseltamivir and compare this to an oseltamivir monotherapy group to mimic the clinical trial design.
-
Assess Clinical Endpoints: In addition to viral load, measure clinical endpoints relevant to severe disease, such as weight loss, lung pathology, and inflammatory markers.
-
Issue: Inconsistent viral load measurements in this compound-treated samples.
-
Possible Cause: Variability in sample collection, processing, or the viral load quantification assay.
-
Troubleshooting Steps:
-
Standardize Sample Collection: Ensure consistent timing and method for collecting respiratory samples (e.g., nasopharyngeal swabs, bronchoalveolar lavage).
-
Optimize RNA Extraction: Use a validated and consistent RNA extraction method to ensure high-quality viral RNA for quantification.
-
Validate qPCR Assay: If using quantitative real-time PCR (qPCR), ensure the assay is well-characterized with a defined dynamic range, limit of quantification, and reproducibility.
-
Use a Standard Curve: For absolute quantification, use a validated plasmid DNA or in-vitro transcribed RNA standard curve in every run.
-
Quantitative Data Summary
The following tables summarize the key efficacy data from the this compound Phase 3 clinical trials.
Table 1: Efficacy of this compound in Hospitalized Patients with Influenza A (NCT03376321)
| Endpoint | This compound + SoC | Placebo + SoC | Statistic | p-value |
| Primary Endpoint: Hospital Recovery Scale (HRS) at Day 6 | Common Odds Ratio: 0.943 (95% CI: 0.609–1.462) | 0.397 | ||
| Median Time to Hospital Discharge | 113.0 hours (95% CI: 94.2–188.5) | 108.0 hours (95% CI: 92.7–116.3) | 0.4305 |
Data sourced from the publication on the this compound Phase 3 trials.[5][10]
Table 2: Efficacy of this compound in High-Risk Outpatients with Influenza A (NCT03381196)
| Endpoint | This compound + SoC | Placebo + SoC | p-value |
| Primary Endpoint: Median Time to Resolution of 7 Influenza Symptoms | 92.6 hours (95% CI: 77.6–104.2) | 105.1 hours (95% CI: 92.7–128.6) | 0.0216 |
Data sourced from the publication on the this compound Phase 3 trials.[5][10]
Experimental Protocols
Protocol 1: Evaluation of Clinical Efficacy in Hospitalized Patients (Based on NCT03376321)
-
Patient Population: Hospitalized adolescents and adults with laboratory-confirmed influenza A infection.
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.
-
Intervention:
-
Treatment Arm: this compound (600 mg) administered orally twice daily for 5 days in combination with investigator-chosen Standard of Care (SoC).
-
Control Arm: Placebo administered orally twice daily for 5 days in combination with SoC.
-
-
Primary Endpoint: The primary efficacy endpoint was the patient's status on the Hospital Recovery Scale (HRS) at Day 6. The HRS is a 6-point ordinal scale:
-
Not hospitalized
-
Non-ICU hospitalization, not requiring supplemental oxygen
-
Non-ICU hospitalization, requiring supplemental oxygen
-
Admitted to ICU, not requiring invasive mechanical ventilation
-
Requiring invasive mechanical ventilation
-
Death
-
-
Secondary Endpoints: Included time to hospital discharge and other clinical outcomes.
Protocol 2: Quantification of Influenza A Viral Load
-
Sample Collection: Collect upper respiratory tract specimens (e.g., nasopharyngeal swabs) from patients.
-
RNA Extraction: Extract viral RNA from the samples using a validated commercial kit.
-
Quantitative Real-Time PCR (qPCR):
-
Perform a one-step reverse transcription qPCR targeting a conserved region of the influenza A virus genome (e.g., the matrix gene).
-
Include a standard curve of known concentrations of a plasmid containing the target sequence to allow for absolute quantification of viral RNA copies per milliliter of sample.
-
Run all samples in triplicate, including appropriate negative controls.
-
-
Data Analysis: Calculate the viral load for each sample by interpolating the average cycle threshold (Ct) value from the standard curve. Express results as log10 viral RNA copies/mL.
Visualizations
Caption: Mechanism of action of this compound in inhibiting influenza A virus replication.
Caption: Simplified workflow of the this compound Phase 3 clinical trial in hospitalized patients.
References
- 1. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement : Middlesex University Research Repository [repository.mdx.ac.uk]
- 2. Clinical Practice Guidelines by the Infectious Diseases Society of America: 2018 Update on Diagnosis, Treatment, Chemoprophylaxis, and Institutional Outbreak Management of Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janssen to Discontinue this compound Influenza Development Program [prnewswire.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Study to Evaluate the Efficacy and Safety of this compound in Combination With the Standard-of-Care Treatment in Adolescent, Adult, and Elderly Hospitalized Participants With Influenza A Infection [clinicaltrials.stanford.edu]
- 6. The Hospital Recovery Scale: A clinically useful endpoint in patients hospitalized with influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. ClinicalStudyDataRequest.com [clinicalstudydatarequest.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influenza: Diagnosis and Treatment | AAFP [aafp.org]
- 12. Standardization of a high-performance RT-qPCR for viral load absolute quantification of influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming limitations in Pimodivir's therapeutic window
Welcome to the technical support center for researchers working with Pimodivir. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome experimental challenges and navigate the limitations of this compound's therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antiviral drug that inhibits the influenza A virus polymerase basic protein 2 (PB2) subunit.[1][2] It specifically targets the cap-binding domain of PB2, preventing the virus from binding to the 7-methylguanosine (m7G) cap of host pre-mRNAs.[2][3] This process, known as "cap-snatching," is essential for the initiation of viral mRNA transcription. By blocking this step, this compound effectively halts viral gene expression and replication.[2][4]
Q2: Why is this compound not effective against influenza B viruses?
A2: this compound's efficacy is limited to influenza A viruses due to structural differences in the PB2 cap-binding domain between influenza A and B viruses.[2][3] These differences likely create steric hindrance that prevents this compound from effectively binding to the influenza B PB2 subunit.[3]
Q3: What are the known resistance mutations for this compound, and where are they located?
A3: Resistance to this compound is associated with amino acid substitutions in the PB2 subunit of the influenza A polymerase. These mutations have been identified both in cell culture studies and in clinical trials.[3] They are primarily located in the cap-binding pocket, the mid-link domain, and even in the N-terminal domain of PB2.[4][5] Specific mutations that have been shown to confer resistance include S324I/N/R, F404Y, N510T, H357N, and M431I.[3][6][7][8]
Q4: What is the clinical status of this compound?
A4: The clinical development of this compound was halted.[1] Phase 3 clinical trials in hospitalized and high-risk outpatients with influenza A showed that this compound in combination with the standard of care (often oseltamivir) did not provide additional clinical benefit compared to the standard of care alone in hospitalized patients.[9][10] While it did show a shorter time to symptom resolution in high-risk outpatients, a strategic decision was made to terminate the studies.[10]
Q5: Can this compound be used in combination with other antiviral drugs?
A5: Yes, this compound has been studied extensively in combination with neuraminidase inhibitors like oseltamivir.[11][12][13] Some studies have shown that this combination can lead to a greater reduction in viral load compared to either drug alone.[12][13] Furthermore, combining this compound with oseltamivir may lower the frequency of this compound resistance.[10] this compound-selected resistant viruses have been shown to maintain susceptibility to neuraminidase inhibitors.[14]
Troubleshooting Guides
Issue 1: High Variability in EC50/IC50 Values in Antiviral Assays
Possible Causes & Solutions
-
Cell Health and Density: Inconsistent cell monolayers can significantly impact results.
-
Solution: Ensure cells are seeded evenly and form a confluent monolayer before infection. Regularly check cell viability and passage number.
-
-
Virus Titer: Inaccurate initial virus titer (MOI - Multiplicity of Infection) leads to inconsistent infection rates.
-
Solution: Accurately determine the virus titer (TCID50 or PFU/mL) before each experiment. Use a consistent, low MOI for antiviral assays.
-
-
Reagent Stability: this compound, like many small molecules, can degrade with improper storage or handling.
-
Solution: Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[14] Prepare fresh dilutions for each experiment from a stock solution.
-
-
Assay-Specific Variability: Different assay methods (e.g., CPE inhibition vs. yield reduction) can yield different EC50 values.
-
Solution: Be consistent with your chosen assay method and incubation times. Report the specific assay used when presenting data.
-
Issue 2: Unexpected Cytotoxicity Observed in Control Wells
Possible Causes & Solutions
-
Compound Concentration: High concentrations of this compound or the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Determine the 50% cytotoxic concentration (CC50) of this compound on your specific cell line (e.g., MDCK cells) before conducting antiviral assays.[14] Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells.
-
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds.
-
Solution: If using a new cell line, perform a standard cytotoxicity assay (e.g., MTS or Alamar Blue) to establish the CC50 for that specific line. The CC50 for this compound in MDCK cells is reported to be greater than 100 μM.[14]
-
-
Contamination: Bacterial or fungal contamination can cause cell death, mimicking cytotoxicity.
-
Solution: Regularly check cell cultures for contamination. Use appropriate aseptic techniques and antibiotic/antimycotic agents in your cell culture medium if necessary.
-
Issue 3: Failure to Generate this compound-Resistant Virus Strains
Possible Causes & Solutions
-
Insufficient Drug Pressure: The concentration of this compound may be too low to select for resistant variants.
-
Solution: Start with a this compound concentration around the EC50 value and gradually increase the concentration in subsequent passages as the virus adapts.
-
-
High Drug Concentration: An excessively high starting concentration of this compound may completely inhibit viral replication, preventing the emergence of any resistant mutants.
-
Solution: Use a concentration that inhibits but does not completely eliminate viral replication, allowing for the potential selection of resistant subpopulations.
-
-
Low Viral Diversity: The initial virus population may lack pre-existing variants with resistance mutations.
-
Solution: Use a larger, more diverse initial virus population for the selection process. Perform multiple independent selection experiments to increase the probability of isolating a resistant mutant.
-
-
Fitness Cost of Resistance: Resistance mutations can sometimes impair the virus's ability to replicate, making them difficult to isolate.
-
Solution: Be patient and perform multiple passages. It may take several passages for the virus to acquire compensatory mutations that restore fitness. The M431I mutation, for instance, has been shown to reduce replication fitness.[8]
-
Data Summary
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Parameter | Virus Strain(s) | Cell Line | Value | Reference |
| EC50 | Influenza A (various) | MDCK | 0.13 - 3.2 nM | [14] |
| EC50 | A(H1N1) | Macrophages | 8 nM | [14] |
| EC50 | A(H3N2) | Macrophages | 12 nM | [14] |
| CC50 | - | MDCK | > 100 μM | [14] |
| Selectivity Index (SI) | A(H1N1) | Macrophages | > 125 | [14] |
| Selectivity Index (SI) | A(H3N2) | Macrophages | > 83 | [14] |
Table 2: this compound Resistance-Associated PB2 Substitutions and Fold-Change in Susceptibility
| PB2 Substitution | Fold-Change in Susceptibility (IC50) | Reference |
| Q306H | 63 - 257 fold | [3] |
| S324I | 63 - 257 fold | [3] |
| S324N | 63 - 257 fold | [3] |
| S324R | 63 - 257 fold | [3] |
| F404Y | 63 - 257 fold | [3] |
| N510T | 63 - 257 fold | [3] |
| S324C/R, N510K | 27 - 317 fold | [6] |
| H357N | > 100 fold | [6] |
| M431I | 57 fold | [8] |
Visualizations
Caption: this compound blocks influenza A 'cap-snatching'.
Caption: Workflow for determining the therapeutic window.
Caption: Troubleshooting unexpected antiviral assay results.
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTS-based)
-
Cell Plating: Seed Madin-Darby Canine Kidney (MDCK) cells into a 96-well plate at a density that will result in a confluent monolayer after 18-24 hours of incubation (e.g., 1.5 x 10^4 cells/well).[15]
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable medium (e.g., DMEM). Also, prepare a vehicle control containing the same final concentration of solvent (e.g., DMSO) as the highest this compound concentration.
-
Treatment: Remove the growth medium from the cells and add the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.[15][16]
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., 20 µL per 100 µL of medium).[16]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
-
Cell Plating: Seed MDCK cells in a 96-well plate to form a confluent monolayer as described in Protocol 1.[17]
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Dilute the influenza A virus stock in infection medium (e.g., DMEM with TPCK-trypsin) to a concentration that will cause complete CPE in 48-72 hours (e.g., 100 TCID50).
-
Treatment and Infection: Remove the growth medium. Add the this compound dilutions to the wells, followed immediately by the prepared virus dilution. Include cell controls (no virus, no drug) and virus controls (virus, no drug).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator until the virus controls show 90-100% CPE (typically 48-72 hours).
-
CPE Visualization: Stain the cells with a solution like crystal violet to visualize cell viability. Wells with viable, protected cells will stain purple, while areas of CPE will be clear.
-
Analysis: The 50% effective concentration (EC50) is determined as the concentration of this compound that inhibits CPE by 50% compared to the virus control.
Protocol 3: Generation and Characterization of this compound-Resistant Virus
-
Initial Selection: Infect a confluent monolayer of MDCK cells in a T25 flask with a high titer of influenza A virus in the presence of this compound at a concentration of 1x to 5x the previously determined EC50.
-
Harvest and Passage: When CPE is observed, harvest the supernatant containing the virus. Use this supernatant to infect a fresh monolayer of MDCK cells, again in the presence of the same or a slightly increased concentration of this compound.
-
Serial Passage: Repeat the passage process 10-20 times, gradually increasing the this compound concentration as the virus adapts and shows faster CPE development at higher concentrations.
-
Resistance Confirmation: Isolate a viral clone from the resistant population. Determine its EC50 for this compound and compare it to the wild-type virus. A significant increase (e.g., >10-fold) in the EC50 indicates resistance.
-
Genotypic Analysis: Extract viral RNA from the resistant strain. Reverse transcribe and amplify the PB2 gene using PCR. Sequence the PB2 gene and compare it to the wild-type sequence to identify mutations responsible for resistance.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and thermodynamic analysis of the resistance development to this compound (VX-787) | Jan Konvalinka Group [konvalinka.group.uochb.cz]
- 8. Influenza polymerase inhibitor resistance: Assessment of the current state of the art - A report of the isirv Antiviral group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A Phase 2 Study of this compound (JNJ-63623872) in Combination With Oseltamivir in Elderly and Nonelderly Adults Hospitalized With Influenza A Infection: OPAL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Alone or in Combination with Oseltamivir Demonstrated a Significant Reduction in Viral Load in Adults with Influenza A [jnj.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pimodivir Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays
Welcome to the Pimodivir Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects of this compound in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antiviral drug that was developed for the treatment of influenza A virus infections.[1] It functions by inhibiting the cap-snatching mechanism essential for viral transcription.[2] Specifically, this compound targets the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex.[2][3] By binding to the cap-binding domain of PB2, this compound prevents the virus from "snatching" the 5' caps of host cell messenger RNAs (mRNAs), a process required to initiate the synthesis of viral mRNAs.[2] This inhibition is specific to influenza A viruses, and the drug has shown negligible activity against influenza B viruses.[4]
Q2: Has the clinical development of this compound been discontinued?
A2: Yes, the clinical development of this compound was halted. Janssen Pharmaceutical decided to stop the development program based on data from pre-planned interim analyses of a Phase III trial in hospitalized influenza A patients, which indicated that the drug was unlikely to show added benefit over the standard of care.[5]
Q3: Are there any known off-target effects of this compound?
A3: As of the latest available information, specific molecular off-targets of this compound have not been publicly documented in the scientific literature. Phase 1 clinical trials in healthy volunteers did not identify major safety concerns, with the most frequently reported adverse event being diarrhea.[6][7] However, the molecular basis for this and other potential off-target effects has not been elucidated. In preclinical studies, this compound was reported to have no cytotoxicity when incubated with virus-free cells.[8]
Q4: What is the difference between cytotoxicity and a specific off-target effect?
A4: Cytotoxicity is a general term for being toxic to cells, leading to reduced cell viability or cell death. It can be caused by various mechanisms, including disruption of the cell membrane, inhibition of essential cellular processes, or induction of apoptosis. An off-target effect, on the other hand, refers to a specific molecular interaction of a drug with a cellular component other than its intended target. This interaction may or may not lead to overt cytotoxicity but can cause other unintended cellular responses or confound experimental results.
Q5: How can I determine if the observed effect in my cellular assay is due to this compound's on-target antiviral activity, cytotoxicity, or an off-target effect?
A5: Distinguishing between these possibilities requires a series of control experiments.
-
On-target activity: This should only be observed in cells infected with influenza A virus and should correlate with a reduction in viral replication markers (e.g., viral titer, viral RNA levels).
-
Cytotoxicity: This should be assessed in uninfected cells in parallel with your antiviral assays. A compound that shows toxicity at or near its effective antiviral concentration may have a narrow therapeutic window.
-
Off-target effect: This can be more challenging to identify. It may manifest as an unexpected cellular phenotype in either infected or uninfected cells that is not directly related to general toxicity. Further investigation using the methods described in the troubleshooting guide would be necessary.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Efficacy of this compound Against Influenza A Strains
| Virus Strain | Cell Line | Assay Type | EC50 | Selectivity Index (SI) | Reference |
| A(H1N1) | Macrophages | Not Specified | 8 nM | > 125 | [3] |
| A(H3N2) | Macrophages | Not Specified | 12 nM | > 83 | [3] |
| Various Influenza A strains | Not Specified | Not Specified | 0.13 to 3.2 nM | Not Reported | [3] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 | Reference |
| Macrophages | Not Specified | > 1 µM | [3] |
| MDCK | Not Specified | > 100 µM | [7] |
Troubleshooting Guide
This guide provides a systematic approach to investigating unexpected results in cellular assays with this compound that may be indicative of off-target effects.
Problem: I am observing a significant reduction in cell viability in my uninfected control cells treated with this compound at concentrations where I expect to see antiviral activity.
Possible Causes and Troubleshooting Steps:
-
Compound Cytotoxicity: this compound may be inherently toxic to the cell line you are using at the tested concentrations.
-
Action: Perform a standard cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) on uninfected cells using a broad range of this compound concentrations to determine the 50% cytotoxic concentration (CC50).
-
Interpretation: If the CC50 is close to the 50% effective concentration (EC50) for antiviral activity, the therapeutic window is narrow, and observed antiviral effects may be confounded by cytotoxicity. Consider using a different cell line that may be less sensitive to the compound.
-
-
Assay Interference: The components of your viability assay may be interacting with this compound.
-
Action: Run the cytotoxicity assay in a cell-free system with the same concentrations of this compound to check for any direct interaction with the assay reagents.
-
Interpretation: If you observe a signal change in the cell-free assay, this compound is likely interfering with the assay chemistry. Use an alternative cytotoxicity assay that relies on a different detection method (e.g., measure ATP content instead of metabolic activity).
-
Problem: I am observing an unexpected cellular phenotype (e.g., changes in morphology, expression of a specific gene) in this compound-treated cells that is independent of influenza A infection.
Possible Causes and Troubleshooting Steps:
-
Potential Off-Target Effect: this compound may be interacting with a cellular protein or pathway, leading to the observed phenotype.
-
Action 1: Target Engagement Confirmation. Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with its intended target, the PB2 protein, in your cellular context. A thermal shift indicates target engagement.
-
Action 2: Off-Target Identification (Advanced). If the phenotype is robust and concerning, consider advanced proteomics approaches to identify potential off-targets. Techniques like thermal proteome profiling (TPP) or chemical proteomics could be employed. Computational prediction tools can also suggest potential off-targets based on the chemical structure of this compound.
-
Action 3: Phenotypic Rescue/Confirmation. If a potential off-target is identified, use genetic approaches (e.g., siRNA knockdown or CRISPR-Cas9 knockout) to deplete the off-target protein and see if this phenocopies or rescues the effect of this compound.
-
-
Cellular Stress Response: The observed phenotype might be a general cellular stress response to a foreign compound.
-
Action: Use markers of cellular stress (e.g., heat shock proteins, oxidative stress reporters) to determine if this compound is inducing a general stress response.
-
Interpretation: If a general stress response is observed, it may be difficult to deconvolve from a specific off-target effect without further investigation.
-
Experimental Protocols
1. Plaque Reduction Assay for Antiviral Activity
-
Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).
-
Methodology:
-
Seed a 6-well plate with a suitable host cell line (e.g., MDCK cells) to form a confluent monolayer.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-incubate the cell monolayer with the different concentrations of this compound for 1 hour at 37°C.
-
Infect the cells with a dilution of influenza A virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) supplemented with the corresponding concentration of this compound and TPCK-trypsin.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with a solution of 4% formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque inhibition relative to the untreated virus control. The EC50 is determined by non-linear regression analysis.
-
2. MTT Assay for Cytotoxicity
-
Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).
-
Methodology:
-
Seed a 96-well plate with host cells and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a "cells only" control and a "medium only" blank.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated cell control. The CC50 is determined by non-linear regression analysis.
-
Visualizations
References
- 1. Structural and Thermodynamic Analysis of the Resistance Development to this compound (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. Single- and multiple-dose pharmacokinetics and safety of this compound, a novel, non-nucleoside polymerase basic protein 2 subunit inhibitor of the influenza A virus polymerase complex, and interaction with oseltamivir: a Phase 1 open-label study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single‐ and multiple‐dose pharmacokinetics and safety of this compound, a novel, non‐nucleoside polymerase basic protein 2 subunit inhibitor of the influenza A virus polymerase complex, and interaction with oseltamivir: a Phase 1 open‐label study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Pimodivir dosage for in vivo animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing pimodivir in in vivo animal studies for influenza A virus infections.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antiviral drug that inhibits the polymerase basic protein 2 (PB2) subunit of the influenza A virus RNA polymerase complex.[1][2] This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps from host messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[3][4] By blocking this essential step, this compound effectively halts viral replication.
Q2: Against which influenza viruses is this compound active?
A2: this compound is active against a wide range of influenza A virus strains, including pandemic H1N1, H3N2, and highly pathogenic avian H5N1.[4][5] It has also shown activity against influenza A strains that are resistant to other antiviral drugs like oseltamivir and amantadine.[4] However, this compound is not active against influenza B viruses due to structural differences in the PB2 protein.[1]
Q3: What is a typical starting dose for this compound in a mouse model of influenza A infection?
A3: Based on published preclinical studies, a common dosage range for this compound in mice is 1 to 20 mg/kg/day, administered orally.[5][6] Often, this total daily dose is divided and administered twice daily (e.g., 10 mg/kg twice a day).
Q4: How should this compound be formulated for oral administration in animal studies?
A4: this compound for oral administration in mice has been formulated as a suspension in 0.5% methylcellulose.[6] It is crucial to ensure the compound is uniformly suspended before each administration to guarantee accurate dosing.
Q5: What are the expected outcomes of this compound treatment in a lethal influenza A mouse model?
A5: In preclinical studies, effective doses of this compound have been shown to provide complete protection from mortality in mice infected with a lethal dose of influenza A virus.[5][6] Treated animals also typically exhibit reduced weight loss and lower lung viral loads compared to placebo-treated animals.[5]
Q6: Has resistance to this compound been observed?
A6: Yes, amino acid substitutions in the PB2 protein that confer reduced susceptibility to this compound have been identified in vitro and in clinical studies.[7] However, the emergence of resistance was not observed in a mouse model of influenza A virus infection.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in animal weight loss and survival rates within the same treatment group. | 1. Inconsistent virus inoculum titer. 2. Improper oral gavage technique leading to inaccurate dosing. 3. Non-homogenous suspension of this compound. | 1. Ensure the virus stock is properly tittered and diluted immediately before infection. 2. Ensure all personnel are proficient in oral gavage to minimize stress and ensure consistent delivery. 3. Vigorously vortex the this compound suspension before drawing each dose to ensure uniformity. |
| This compound treatment does not show a significant reduction in viral load compared to the placebo group. | 1. Suboptimal dosage for the specific virus strain or animal model. 2. Delayed initiation of treatment. 3. Degradation of the this compound compound. | 1. Perform a dose-response study to determine the optimal dose. 2. Initiate treatment as early as possible post-infection, as is standard for most influenza antivirals. 3. Store the this compound compound under the recommended conditions and prepare fresh formulations regularly. |
| Animals show signs of distress or adverse effects not typical of influenza infection (e.g., severe diarrhea). | 1. High concentration of the dosing vehicle (e.g., methylcellulose). 2. Potential off-target effects of this compound at the administered dose. 3. In clinical trials, diarrhea was the most common adverse event. | 1. Test the dosing vehicle alone in a control group to assess its tolerability. 2. Consider reducing the dose or exploring alternative formulations. 3. Monitor animals closely for signs of gastrointestinal distress. |
| Difficulty in achieving a homogenous suspension of this compound. | 1. Physicochemical properties of the this compound compound (e.g., low solubility). | 1. Use a mortar and pestle to grind the this compound powder to a finer consistency before suspending it in the vehicle. 2. Consider using a small amount of a non-toxic surfactant, after verifying its compatibility and lack of interference with the experiment. |
Quantitative Data Summary
The following tables summarize representative data from preclinical and clinical studies of this compound. Note that the in vivo animal data is presented as a representative example based on typical outcomes, while the clinical trial data provides context for the drug's activity.
Table 1: Representative this compound Efficacy in a Lethal Influenza A (H1N1) Mouse Model
| Treatment Group | Dosage (mg/kg/day, p.o., bid) | Survival Rate (%) | Mean Body Weight Loss (%) | Lung Viral Titer Reduction (log10 TCID50/g) |
| Placebo (Vehicle) | 0 | 0 | 25 | 0 |
| This compound | 1 | 80 | 15 | 1.5 |
| This compound | 3 | 100 | 8 | 2.5 |
| This compound | 10 | 100 | 5 | 3.5 |
| Oseltamivir | 20 | 80 | 12 | 1.8 |
This table presents hypothetical but representative data based on findings from multiple sources describing this compound's potency in mouse models.
Table 2: this compound Dose-Response from a Phase 2b Clinical Trial in Adults with Uncomplicated Influenza A [9]
| Treatment Group | Dosage (Twice Daily) | Change in AUC of Viral Load (day*log10 copies/mL) vs. Placebo (95% CI) |
| This compound | 300 mg | -3.6 (-7.1 to -0.1) |
| This compound | 600 mg | -4.5 (-8.0 to -1.0) |
| This compound + Oseltamivir | 600 mg + 75 mg | -8.6 (-12.0 to -5.1) |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Mouse Model of Influenza A Virus Infection
1. Animal Model:
-
6- to 8-week-old female BALB/c mice.
2. Virus:
-
Mouse-adapted influenza A/Puerto Rico/8/34 (H1N1) virus.
-
The virus stock should be tittered to determine the 50% lethal dose (LD50). For efficacy studies, a challenge dose of 5-10x LD50 is typically used.
3. This compound Formulation:
-
Prepare a suspension of this compound in sterile 0.5% methylcellulose in water.
-
The concentration should be calculated based on the average weight of the mice to ensure the desired dose is administered in a volume of approximately 100-200 µL.
-
Vortex the suspension vigorously before each use.
4. Experimental Procedure:
-
Acclimatization: Acclimatize mice for at least 3 days before the experiment.
-
Infection:
-
Anesthetize mice lightly with isoflurane.
-
Inoculate intranasally with 50 µL of the virus dilution (25 µL per nostril).
-
-
Treatment:
-
Initiate treatment 4 hours post-infection.
-
Administer this compound or vehicle control orally via gavage twice daily for 5 days.
-
-
Monitoring:
-
Endpoints:
-
Survival: Monitor survival for 14 days post-infection.
-
Viral Load: On day 3 and day 6 post-infection, euthanize a subset of mice from each group.
-
Protocol 2: Quantification of Influenza Viral Load by qRT-PCR
1. RNA Extraction:
-
Extract total RNA from lung homogenates or nasal washes using a commercial viral RNA extraction kit according to the manufacturer's instructions.
2. qRT-PCR:
-
Perform a one-step qRT-PCR using primers and a probe specific for the influenza A virus matrix (M) gene.[5][11]
-
Include a standard curve of a plasmid containing the M gene target sequence to quantify viral RNA copies.
-
Normalize the viral RNA copy number to the total amount of RNA used in the reaction.
3. Cycling Conditions (Example):
-
Reverse Transcription: 50°C for 30 minutes.
-
Initial Denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.[11]
-
Visualizations
Caption: Experimental workflow for in vivo efficacy testing of this compound in mice.
Caption: this compound inhibits the cap-snatching mechanism of influenza A virus.
Caption: Influenza PB2 protein inhibits MAVS-mediated interferon signaling.
References
- 1. In Vivo Infection Model of Severe Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Strand-Specific Quantitative RT-PCR Method for Detecting vRNA, cRNA, and mRNA of H7N9 Avian Influenza Virus in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound Alone or in Combination with Oseltamivir Demonstrated a Significant Reduction in Viral Load in Adults with Influenza A [jnj.com]
- 8. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pimodivir vs. Oseltamivir: A Comparative Guide for the Treatment of Influenza A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pimodivir and oseltamivir, two antiviral agents for the treatment of Influenza A. While oseltamivir is an established neuraminidase inhibitor, this compound was a promising investigational drug targeting the viral polymerase complex. However, the clinical development of this compound was discontinued in September 2020 due to its failure to demonstrate a significant added benefit over the standard of care in Phase 3 trials. This guide presents the available experimental data, methodologies, and a comparative analysis of their mechanisms of action and clinical performance.
Executive Summary
Oseltamivir, a neuraminidase inhibitor, is a widely used antiviral for the treatment and prophylaxis of both influenza A and B viruses. It acts by preventing the release of new viral particles from infected cells. This compound, on the other hand, is a first-in-class inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit, a critical component of the viral RNA polymerase complex. This mechanism of action is specific to influenza A viruses.
Clinical trials for this compound showed a reduction in viral load, particularly when used in combination with oseltamivir. However, Phase 3 studies in both hospitalized and non-hospitalized high-risk patients with influenza A did not demonstrate a significant clinical benefit of this compound in addition to the standard of care, which for most patients included oseltamivir.[1] This led to the discontinuation of its development program.
Oseltamivir has demonstrated efficacy in reducing the duration of influenza symptoms, especially when initiated within 48 hours of symptom onset.[2] Its role in reducing complications and mortality in hospitalized patients is supported by some observational studies, with early treatment being associated with better outcomes.[3][4][5]
This guide will delve into the molecular mechanisms, comparative efficacy from clinical trials, and the experimental protocols used to generate the supporting data for both compounds.
Mechanisms of Action
The differing mechanisms of action of this compound and oseltamivir target distinct stages of the influenza A virus life cycle.
This compound: Inhibition of Viral Gene Transcription
This compound targets the PB2 subunit of the influenza A virus RNA-dependent RNA polymerase. Specifically, it binds to the cap-binding domain of PB2, preventing it from binding to the 5' cap of host cell pre-mRNAs. This "cap-snatching" process is essential for the initiation of viral mRNA synthesis. By blocking this step, this compound effectively halts viral gene transcription and replication.
Oseltamivir: Inhibition of Viral Release
Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme. Neuraminidase is crucial for the release of newly formed virus particles from the surface of infected cells. By cleaving sialic acid residues, NA prevents the aggregation of virions and their attachment to the infected cell. Oseltamivir carboxylate mimics the natural substrate of neuraminidase, sialic acid, and competitively inhibits its activity. This results in the clumping of new virions on the cell surface, preventing their release and spread to other cells.[6][7]
Comparative Efficacy: Clinical Trial Data
The following tables summarize the key efficacy data from clinical trials of this compound and oseltamivir.
This compound Efficacy Data
Table 1: this compound Phase 2b TOPAZ Trial (NCT02342249) - Uncomplicated Influenza A [8]
| Treatment Group | N | Change in Viral Load (AUC day 0-8, log10 copies/mL*day) vs. Placebo (95% CI) |
| This compound 300 mg BID | 58 | -3.6 (-7.1 to -0.1) |
| This compound 600 mg BID | 57 | -4.5 (-8.0 to -1.0) |
| This compound 600 mg BID + Oseltamivir 75 mg BID | 57 | -8.6 (-12.0 to -5.1) |
| Placebo | 51 | - |
Table 2: this compound Phase 2a Human Challenge Trial (NCT01938769) - Induced Influenza A (H3N2) [9]
| Treatment Group | N | Viral Shedding (AUC, log10 copies/mL*day) | P-value vs. Placebo |
| This compound 1200/600 mg | 18 | 0.45 | 0.014 |
| Pooled Placebo | 32 | 18.4 | - |
Table 3: this compound Phase 2b OPAL Trial (NCT02532283) - Hospitalized Adults with Influenza A [10]
| Outcome | This compound 600 mg + Oseltamivir 75 mg (N=63) | Placebo + Oseltamivir 75 mg (N=32) |
| Median Time to Symptom Resolution (hours) | 72.45 | 94.15 |
| Incidence of Influenza-related Complications | 7.9% | 15.6% |
| Difference in Viral Load AUC (log10 vp/mL*day) | 0.7 (-3.0 to 4.3) | - |
Oseltamivir Efficacy Data
Table 4: Oseltamivir for Treatment of Uncomplicated Influenza in Adults [2]
| Outcome | Oseltamivir 75 mg BID | Placebo |
| Median Duration of Illness (hours) | 87.4 | 116.5 |
| Reduction in Duration of Illness vs. Placebo | 29 hours (25%) | - |
Table 5: Oseltamivir in Hospitalized Patients with Influenza
| Study | Patient Population | Key Findings |
| Multicenter Observational Study (2022-2023)[3] | 840 hospitalized adults | Early oseltamivir treatment (day of admission) was associated with a 40% lower peak pulmonary disease severity, lower odds of ICU admission (aOR 0.25), and a 64% lower risk of in-hospital mortality (aOR 0.36) compared to late or no treatment. |
| Retrospective Analysis (2014-2023)[4] | 11,073 hospitalized adults | Oseltamivir treatment was associated with a lower in-hospital mortality rate (3.5% vs. 4.9%) and a shorter median length of stay (4.4 days vs. 4.9 days) compared to supportive care. |
| Cohort Study[5] | Hospitalized adults with community-acquired influenza pneumonia | Early oseltamivir initiation (within 24h of admission) was associated with significantly lower 30-day mortality (aOR 0.14), particularly in patients with respiratory failure at admission. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and oseltamivir.
Viral Load Quantification by qRT-PCR
Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is a standard method for quantifying viral RNA in clinical samples.
Experimental Workflow: qRT-PCR for Influenza A Viral Load
Methodology Details:
-
Sample Collection: Nasal or nasopharyngeal swabs are collected from subjects and placed in viral transport medium.[11]
-
RNA Extraction: Viral RNA is extracted from the collected samples using commercially available kits (e.g., QIAamp® Viral RNA Mini Kit).[12]
-
qRT-PCR:
-
Primers and Probes: Specific primers and fluorescently labeled probes targeting a conserved region of the influenza A virus genome, such as the matrix (M) gene, are used.[13][14] For example, a common target is the M1 gene.[13]
-
One-Step qRT-PCR: Reverse transcription and PCR amplification are often performed in a single reaction. A typical reaction mixture includes a master mix containing reverse transcriptase, DNA polymerase, dNTPs, primers, and probe.[13]
-
Thermal Cycling: The reaction undergoes a series of temperature cycles in a real-time PCR instrument. A representative protocol includes:[12][13]
-
Reverse Transcription: e.g., 50°C for 5-10 minutes.
-
Initial Denaturation: e.g., 95°C for 20 seconds to 10 minutes.
-
PCR Cycles (40-45 cycles):
-
Denaturation: e.g., 95°C for 3-15 seconds.
-
Annealing/Extension: e.g., 60°C for 30-60 seconds (fluorescence is read during this step).
-
-
-
-
Quantification: A standard curve is generated using serial dilutions of a plasmid containing the target gene sequence with a known copy number. The cycle threshold (Ct) values of the clinical samples are then compared to the standard curve to determine the viral load, typically expressed as log10 copies/mL.[12]
Viral Titer by 50% Tissue Culture Infectious Dose (TCID50) Assay
The TCID50 assay is a cell-based method to quantify the infectious virus titer.
Experimental Workflow: TCID50 Assay
Methodology Details:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates to form a confluent monolayer.[15][16]
-
Virus Dilution: The virus-containing sample is serially diluted (typically 10-fold) in an appropriate medium.[15]
-
Infection: The cell monolayers are inoculated with the different virus dilutions.[15]
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for a period of 3 to 5 days.[17]
-
Observation: The wells are observed daily for the presence of cytopathic effect (CPE), which includes cell rounding, detachment, and death.[16]
-
Endpoint Determination: The dilution at which 50% of the wells show CPE is determined.
-
Calculation: The TCID50 titer is calculated using a statistical method, such as the Reed-Muench method, and is expressed as TCID50/mL.[15][16]
Neuraminidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Methodology Details:
-
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product, 4-methylumbelliferone (4-MU).[18][19]
-
Procedure:
-
Data Analysis: The concentration of the inhibitor that reduces neuraminidase activity by 50% (IC50) is calculated from the dose-response curve.[18][19]
Safety and Tolerability
-
This compound: In clinical trials, this compound was generally well-tolerated. The most commonly reported adverse event was mild to moderate diarrhea.[8]
-
Oseltamivir: Oseltamivir is also generally well-tolerated. The most common side effects include nausea and vomiting.[21]
Conclusion
This compound, with its novel mechanism of targeting the influenza A polymerase, represented a promising new approach to antiviral therapy. Early-phase clinical data demonstrated its ability to reduce viral load, particularly in combination with oseltamivir. However, the ultimate failure to show additional clinical benefit in Phase 3 trials led to the cessation of its development. This highlights the critical importance of demonstrating not just virological but also clinical efficacy for new antiviral agents.
Oseltamivir remains a cornerstone of influenza treatment. Its efficacy in reducing symptom duration in uncomplicated influenza is well-established, and a growing body of evidence from observational studies suggests a benefit in reducing severe outcomes in hospitalized patients, especially with early initiation of therapy. The distinct mechanisms of action of polymerase inhibitors like this compound and neuraminidase inhibitors like oseltamivir underscore the potential for combination therapy to enhance antiviral activity and mitigate the emergence of resistance, a strategy that warrants continued investigation with other novel agents.
References
- 1. Antiviral Activity of Probenecid and Oseltamivir on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oseltamivir in seasonal influenza: cumulative experience in low- and high-risk patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Oseltamivir Benefits Hospitalized Influenza Patients [medscape.com]
- 4. chestphysician.org [chestphysician.org]
- 5. Outcomes of early oseltamivir treatment for hospitalized adult patients with community-acquired influenza pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Phase 2b Study of this compound (JNJ-63623872) as Monotherapy or in Combination With Oseltamivir for Treatment of Acute Uncomplicated Seasonal Influenza A: TOPAZ Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound treatment in adult volunteers experimentally inoculated with live influenza virus: a Phase IIa, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase 2 Study of this compound (JNJ-63623872) in Combination With Oseltamivir in Elderly and Nonelderly Adults Hospitalized With Influenza A Infection: OPAL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. Quick assessment of influenza a virus infectivity with a long-range reverse-transcription quantitative polymerase chain reaction assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. TCID50 assay. [bio-protocol.org]
- 16. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 18. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Pimodivir's Antiviral Efficacy Validated by Plaque Reduction Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pimodivir's antiviral activity against influenza A virus, benchmarked against other key antiviral agents. The data presented is primarily derived from in vitro plaque reduction assays, a gold-standard method for quantifying viral infectivity and the efficacy of antiviral compounds.
Mechanism of Action: Targeting the Viral Polymerase
This compound is a first-in-class antiviral agent that targets the polymerase basic protein 2 (PB2) subunit of the influenza A virus RNA polymerase complex.[1][2] This subunit is critical for the "cap-snatching" process, where the virus hijacks the 5' caps of host messenger RNAs (mRNAs) to initiate the transcription of its own viral genes.[1][3] By binding to the cap-binding domain of PB2, this compound effectively blocks this essential step, thereby inhibiting viral replication at an early stage.[1][4] This mechanism of action is distinct from neuraminidase inhibitors like oseltamivir and polymerase inhibitors targeting other subunits, such as favipiravir (targeting PB1) and baloxavir marboxil (targeting the PA endonuclease).[1]
The following diagram illustrates the influenza A virus replication cycle and the specific step inhibited by this compound.
Comparative Antiviral Activity
The antiviral activity of this compound and other influenza antivirals is commonly quantified by the 50% inhibitory concentration (IC50) in plaque reduction assays. The IC50 value represents the concentration of the drug required to reduce the number of viral plaques by 50%. A lower IC50 value indicates greater potency.
The following table summarizes the in vitro antiviral activity of this compound, oseltamivir, favipiravir, and baloxavir against influenza A virus strains, as determined by plaque reduction or similar assays.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions, such as the specific virus strain, cell line, and assay protocol, may vary between studies.
| Antiviral Agent | Target | Influenza A Strain(s) | Assay Type | IC50 (nM) | Reference(s) |
| This compound | Polymerase (PB2) | Seasonal H1N1 & H3N2 | Focus Reduction Assay | 2.77 - 28.59 | [4] |
| Oseltamivir | Neuraminidase | H1N1 | Plaque Assay | 0.0014 µM (1.4 nM) | |
| Favipiravir | Polymerase (PB1) | Various Influenza A | Plaque Reduction Assay | 0.013 - 0.48 µg/mL | |
| Baloxavir acid | Polymerase (PA) | H1N1 & H3N2 | Plaque Reduction Assay | 0.49 - 1.2 nM |
Note: Favipiravir IC50 values were reported in µg/mL and are presented here without conversion to nM due to the potential for misinterpretation without the exact molecular weight used in the original study.
This compound has demonstrated potent activity against various influenza A virus strains, including those resistant to neuraminidase inhibitors.[1][2]
Experimental Protocols
Plaque Reduction Assay for Influenza A Virus
This protocol describes a general procedure for determining the antiviral activity of a compound against influenza A virus using a plaque reduction assay in Madin-Darby Canine Kidney (MDCK) cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus stock of known titer
-
Antiviral compound (e.g., this compound)
-
Semi-solid overlay medium (e.g., containing agarose or Avicel)
-
TPCK-treated trypsin
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Dilution: On the day of the experiment, prepare serial dilutions of the antiviral compound in serum-free DMEM.
-
Virus Preparation: Dilute the influenza A virus stock in serum-free DMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection:
-
Wash the confluent MDCK cell monolayers with PBS.
-
Add the virus-compound mixtures to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus or compound).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay:
-
After the adsorption period, remove the inoculum from the wells.
-
Gently wash the monolayers with PBS.
-
Overlay the cells with a semi-solid medium containing the corresponding concentration of the antiviral compound and TPCK-treated trypsin (to facilitate viral spread).
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until visible plaques are formed.
-
Fixation and Staining:
-
Carefully remove the semi-solid overlay.
-
Fix the cells with a fixing solution for at least 30 minutes.
-
Remove the fixing solution and stain the cell monolayers with a staining solution.
-
Gently wash the wells with water and allow them to dry.
-
-
Plaque Counting and IC50 Determination:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound demonstrates potent in vitro activity against influenza A virus by specifically inhibiting the cap-snatching function of the viral polymerase PB2 subunit. While direct comparative data from a single plaque reduction assay study is limited, the available evidence suggests that this compound's efficacy is within a potent range when compared to other approved antiviral agents. It is important to note that the clinical development of this compound was discontinued as it did not show a significant benefit over the standard of care in Phase III clinical trials.[5] Nevertheless, the study of this compound and its mechanism of action provides valuable insights for the development of new and effective influenza antivirals.
References
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
A Head-to-Head Comparison of Pimodivir and Other Influenza Polymerase Inhibitors
This guide provides a detailed, data-driven comparison of pimodivir with other key influenza polymerase inhibitors, including baloxavir marboxil and favipiravir. For a comprehensive perspective, neuraminidase inhibitors, the current standard of care, are also included. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Influenza Polymerase Inhibition
The influenza virus RNA-dependent RNA polymerase (RdRp) is a crucial enzyme complex for the replication and transcription of the viral genome.[1][2] This heterotrimeric complex consists of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[1][2] Each subunit presents a viable target for antiviral intervention. This compound targets the PB2 subunit, baloxavir marboxil targets the PA subunit, and favipiravir targets the PB1 subunit's catalytic site.[3][4][5] This guide will compare their mechanisms, efficacy, and resistance profiles based on available experimental data.
Mechanism of Action: Targeting the Viral Replication Engine
Influenza virus replication is a multi-step process that occurs within the host cell nucleus.[2] A critical step is "cap-snatching," where the viral polymerase cleaves the 5' cap from host pre-mRNAs and uses it as a primer to synthesize viral mRNAs.[6] Polymerase inhibitors disrupt this process at different stages.
-
This compound (PB2 Inhibitor): this compound is a non-nucleoside analog that specifically targets the cap-binding domain of the PB2 subunit of the influenza A polymerase.[3][6] By occupying this pocket, it prevents the virus from binding to the 7-methyl GTP cap structures on host pre-mRNAs, thereby inhibiting the "cap-snatching" process required for viral transcription.[3][6] This action is specific to influenza A viruses due to structural differences in the PB2 cap-binding pocket of influenza B viruses.[3][6]
-
Baloxavir Marboxil (PA Inhibitor): Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid.[7][8] Baloxavir acid is a first-in-class inhibitor that targets the cap-dependent endonuclease activity of the PA subunit.[4][8] This inhibition directly blocks the "cap-snatching" mechanism, preventing the virus from generating the necessary primers for transcription of viral mRNA.[8] Its novel mechanism makes it effective against strains resistant to neuraminidase inhibitors.[9]
-
Favipiravir (RdRp Inhibitor): Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-RTP (ribofuranosyl-5′-triphosphate).[5][10] Favipiravir-RTP functions as a purine analog and is incorporated into the nascent viral RNA strand by the RdRp (specifically the PB1 subunit).[10][11] This incorporation can lead to either premature termination of RNA synthesis or lethal mutagenesis, where a high rate of mutations results in non-viable viral progeny.[5][12]
-
Neuraminidase Inhibitors (Oseltamivir, Zanamivir): For context, these drugs do not target the polymerase. Instead, they inhibit the viral neuraminidase enzyme on the virion surface.[13][14][15] This enzyme is crucial for the release of newly formed virus particles from infected cells.[16][17] By blocking neuraminidase, these drugs prevent the spread of the virus to other cells.[13][15]
Caption: Influenza virus replication cycle and points of action for various polymerase and neuraminidase inhibitors.
Data Presentation: Comparative Tables
Table 1: Mechanism of Action and Spectrum of Activity
| Feature | This compound | Baloxavir Marboxil | Favipiravir | Oseltamivir / Zanamivir (Neuraminidase Inhibitors) |
| Target | Polymerase Basic 2 (PB2) subunit[3][6] | Polymerase Acidic (PA) protein cap-dependent endonuclease[4][7] | RNA-dependent RNA polymerase (RdRp)[5][10] | Neuraminidase (NA) enzyme[13][14] |
| Mechanism | Inhibits PB2 cap-binding, blocking "cap-snatching"[3] | Inhibits PA endonuclease, blocking "cap-snatching"[8] | Induces lethal mutagenesis or chain termination during RNA replication[5][11] | Inhibits release of progeny virions from infected cells[15][18] |
| Influenza A Activity | Potent activity, including strains resistant to NA inhibitors[3][19] | Active[7] | Active[10] | Active[14][20] |
| Influenza B Activity | Negligible activity[3] | Active[7] | Active[10] | Active[14][20] |
Table 2: Clinical Efficacy Data (Selected Studies)
| Drug / Combination | Study Population | Primary Endpoint | Result |
| This compound (600 mg) | Adults with uncomplicated Influenza A[21] | Viral Load AUC (Day 8) | Significant decrease vs. placebo (-4.5 daylog10 copies/mL)[21] |
| This compound (600 mg) + Oseltamivir | Adults with uncomplicated Influenza A[21] | Viral Load AUC (Day 8) | Significant decrease vs. placebo (-8.6 daylog10 copies/mL)[21] |
| This compound + SoC (Oseltamivir) | High-risk outpatients with Influenza A[22] | Time to Resolution of Symptoms | 92.6 hours vs. 105.1 hours for placebo + SoC (P = .0216)[22] |
| Baloxavir Marboxil | Otherwise healthy patients (≥12 years) with influenza[9] | Time to Alleviation of Symptoms | 53.5 hours vs. 53.8 hours for oseltamivir and 80.2 hours for placebo[9] |
| Oseltamivir | Otherwise healthy adults[16] | Duration of Illness | Reduces duration by approx. 30% (1-1.5 days) vs. placebo[16] |
| Zanamivir | Adults and adolescents[13] | Time to Symptom Resolution | Reduced by 1.5 days if started within 48 hours of symptom onset[13] |
Note: The clinical development of this compound was halted in late 2021 due to a lack of demonstrated benefit over the standard of care in Phase III trials for hospitalized patients.[22][23]
Table 3: Resistance Profile
| Drug | Key Resistance Mutations | Frequency of Emergence | Notes |
| This compound | PB2 subunit: F404Y, M431I, S324I/N/R, N510K[24][25] | M431I was most common in clinical trials[25] | Resistance can confer a >100-fold reduction in sensitivity.[25] Pre-existing resistance mutations are rare in circulating strains.[26] |
| Baloxavir Marboxil | PA subunit: I38T/M/F/S/L, E23K, A37T, E199G[27][28][29] | Emergence reported in 7.9%–9.7% of treated adults/adolescents and up to 40% in children <5 years.[4][28] | Resistance can emerge after a single dose. Resistant viruses appear to maintain fitness and transmission potential.[27][30] |
| Favipiravir | PB1 subunit: K229R (requires a compensatory mutation like PA P653L to restore fitness)[31][32][33] | Resistance has not been observed in clinical trials to date but has been induced in laboratory settings.[31][32] | High barrier to resistance is suggested, potentially requiring multiple mutations.[31][33] |
| Oseltamivir / Zanamivir | NA subunit: H275Y (in H1N1), R292K (in H3N2)[28] | Varies by subtype and season. | Cross-resistance between neuraminidase inhibitors can occur. |
Table 4: Safety and Tolerability
| Drug | Common Adverse Events (Reported in Clinical Trials) |
| This compound | Diarrhea (often mild), nausea.[21][34] |
| Baloxavir Marboxil | Diarrhea, bronchitis, nausea, nasopharyngitis, headache. Generally well-tolerated.[9] |
| Favipiravir | Hyperuricemia (increased uric acid), diarrhea, decreased neutrophil count, increased liver enzymes (AST/ALT).[5] |
| Oseltamivir | Nausea, vomiting, headache.[35] |
| Zanamivir | Bronchospasm (especially in patients with underlying respiratory disease), headache, throat/tonsil discomfort.[36] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing antiviral efficacy data. Below are summaries of key experimental protocols.
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load
This method was used in the this compound clinical trials to quantify viral RNA in patient samples.[34][37]
-
Objective: To measure the concentration of influenza viral RNA in nasal secretions over time as a primary indicator of antiviral activity.
-
Methodology:
-
Sample Collection: Nasal swabs are collected from patients at baseline and at specified time points throughout the treatment period.
-
RNA Extraction: Viral RNA is extracted from the swab samples using a commercial kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is then amplified in a real-time PCR machine using primers and probes specific to a conserved region of an influenza virus gene (e.g., the matrix gene).
-
Quantification: A fluorescent signal is generated with each amplification cycle. The cycle threshold (Ct) value is used to determine the initial quantity of viral RNA by comparing it to a standard curve of known concentrations.
-
Analysis: The Area Under the Curve (AUC) of the viral load over the treatment period is calculated to determine the total viral burden.[34][37]
-
In Vitro Antiviral Activity Assay (e.g., Plaque Reduction Assay)
This is a standard laboratory method to determine the concentration of an antiviral compound required to inhibit virus replication by 50% (EC₅₀).
-
Objective: To determine the in vitro potency of an inhibitor against specific influenza strains.
-
Methodology:
-
Cell Culture: A monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in culture plates.
-
Virus Infection: The cells are infected with a known amount of influenza virus.
-
Compound Addition: The infected cells are then overlaid with a semi-solid medium (like agar) containing serial dilutions of the antiviral compound being tested.
-
Incubation: The plates are incubated for 2-3 days to allow the virus to replicate and form plaques (zones of cell death).
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), making the plaques visible as clear areas.
-
Analysis: The number of plaques at each drug concentration is counted and compared to an untreated control. The EC₅₀ value is calculated as the drug concentration that reduces the number of plaques by 50%.
-
Caption: General experimental workflow for an in vitro plaque reduction assay to determine antiviral efficacy.
Summary and Conclusion
This compound represented a targeted approach to inhibiting influenza A by binding to the PB2 subunit, a distinct mechanism from other polymerase inhibitors like baloxavir (PA target) and favipiravir (RdRp target).[3][4][5] In Phase II trials, this compound demonstrated significant reductions in viral load, particularly when combined with oseltamivir.[21][34] However, its development was ultimately halted after Phase III studies in hospitalized patients failed to show a significant clinical benefit over the existing standard of care.[22][23]
In comparison:
-
Baloxavir marboxil offers the convenience of a single-dose regimen and a novel mechanism of action effective against both influenza A and B.[7] However, the emergence of resistance, particularly in pediatric populations, is a notable concern.[4][27]
-
Favipiravir possesses a broad spectrum of activity against RNA viruses and appears to have a high barrier to resistance.[10][31] Its use is associated with concerns about hyperuricemia and it is contraindicated in pregnancy.[5]
-
Neuraminidase inhibitors remain a cornerstone of influenza treatment, but their effectiveness is dependent on early administration and can be compromised by resistant strains.[14][16]
The study of this compound has provided valuable insights into the structure and function of the influenza polymerase complex and the potential for PB2 as an antiviral target. While it did not proceed to market, the data generated from its development contributes to the broader understanding of influenza virology and informs the design of next-generation antiviral therapies.
Caption: Logical relationship illustrating the progression from drug development to the emergence of viral resistance.
References
- 1. Influenza A: Understanding the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 5. sterispharma.com [sterispharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 9. clinician.com [clinician.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zanamivir - Wikipedia [en.wikipedia.org]
- 14. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. droracle.ai [droracle.ai]
- 17. mims.com [mims.com]
- 18. news-medical.net [news-medical.net]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. Zanamivir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. This compound - Wikipedia [en.wikipedia.org]
- 24. Structural and thermodynamic analysis of the resistance development to this compound (VX-787) | Jan Konvalinka Group [konvalinka.group.uochb.cz]
- 25. Influenza polymerase inhibitor resistance: Assessment of the current state of the art - A report of the isirv Antiviral group - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jwatch.org [jwatch.org]
- 28. stacks.cdc.gov [stacks.cdc.gov]
- 29. Genomic Analysis of Influenza A and B Viruses Carrying Baloxavir Resistance-Associated Substitutions Serially Passaged in Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. The mechanism of resistance to favipiravir in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. The mechanism of resistance to favipiravir in influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. This compound Alone or in Combination with Oseltamivir Demonstrated a Significant Reduction in Viral Load in Adults with Influenza A [jnj.com]
- 35. Oseltamivir for influenza in adults and children: systematic review of clinical study reports and summary of regulatory comments | The BMJ [bmj.com]
- 36. What is the mechanism of Zanamivir? [synapse.patsnap.com]
- 37. respiratory-therapy.com [respiratory-therapy.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
